4-(4-Propylphenyl)butanoyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(4-propylphenyl)butanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO/c1-2-4-11-7-9-12(10-8-11)5-3-6-13(14)15/h7-10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHCUGMDXMJJLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)CCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(4-Propylphenyl)butanoyl chloride chemical structure and properties
An In-depth Technical Guide to 4-(4-Propylphenyl)butanoyl Chloride for Advanced Research
Abstract: This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, physicochemical properties, detailed synthesis protocols, and applications. Emphasis is placed on the causality behind experimental choices, ensuring both scientific accuracy and practical, field-proven insights. The guide includes detailed experimental procedures, data interpretation, safety protocols, and visual diagrams to facilitate a deeper understanding of this versatile chemical entity.
Compound Identification and Chemical Structure
This compound is an aromatic acyl chloride that serves as a valuable building block in various synthetic applications. Its structure consists of a butanoyl chloride moiety attached to a phenyl ring, which is substituted with a propyl group at the para-position.
-
IUPAC Name: this compound
-
CAS Number: 1215974-13-2[1]
-
Molecular Formula: C₁₃H₁₇ClO
-
Molecular Weight: 224.73 g/mol [1]
The electrophilicity of the carbonyl carbon is the cornerstone of this molecule's reactivity, making it a prime candidate for nucleophilic acyl substitution and Friedel-Crafts acylation reactions.
Caption: Synthetic pathway to 4-(4-propylphenyl)butanoic acid.
Step 2: Conversion to this compound
The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis. The use of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is common. Oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), is preferred for milder conditions and cleaner reactions as the byproducts (CO, CO₂, HCl) are gaseous. [2][3][4]
Causality: This protocol is chosen for its high yield and the ease of removing byproducts, which simplifies purification. The DMF catalyst accelerates the reaction by forming a reactive Vilsmeier intermediate.
-
Preparation: A dry, nitrogen-flushed, three-necked round-bottomed flask is charged with 4-(4-propylphenyl)butanoic acid (1.0 eq).
-
Solvent Addition: Anhydrous dichloromethane (DCM) is added (approximately 5-10 mL per gram of acid). The mixture is stirred until the acid fully dissolves.
-
Cooling: The solution is cooled to 0 °C in an ice bath. This is crucial to control the initial exothermic reaction.
-
Reagent Addition: Oxalyl chloride (1.2-1.5 eq) is added dropwise via a syringe.
-
Catalysis: A catalytic amount of anhydrous DMF (1-2 drops) is added. Vigorous gas evolution will be observed.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by the cessation of gas evolution or by thin-layer chromatography (TLC).
-
Workup: The solvent and excess oxalyl chloride are removed under reduced pressure using a rotary evaporator. The crude product is often pure enough for subsequent steps.
-
Purification (Optional): If necessary, the product can be purified by distillation under high vacuum.
Caption: Reaction mechanism for acyl chloride formation using thionyl chloride.
Spectroscopic Analysis and Characterization
The structure of this compound can be confirmed using a combination of spectroscopic techniques. The following table summarizes the expected data.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the propyl group (triplet, sextet, triplet), aromatic protons (two doublets), and the aliphatic chain protons (two triplets, one multiplet). The protons alpha to the carbonyl will be the most downfield of the aliphatic signals. |
| ¹³C NMR | Peaks for the carbonyl carbon (~170 ppm), aromatic carbons (120-150 ppm), and aliphatic carbons of the propyl and butanoyl chains. |
| IR Spectroscopy | A strong, characteristic C=O stretching band for the acyl chloride functional group, typically appearing at a high frequency (around 1800 cm⁻¹). [5][6] |
| Mass Spectrometry | The molecular ion peak (M⁺) should be observable. Characteristic fragmentation patterns would include the loss of Cl and cleavage at the C-C bonds adjacent to the carbonyl group. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in an M+2 peak. [7] |
Applications in Research and Drug Development
This compound is a versatile intermediate with significant applications in organic synthesis and medicinal chemistry.
-
Friedel-Crafts Acylation: It is an excellent reagent for introducing the 4-(4-propylphenyl)butanoyl moiety onto other aromatic systems, a common strategy in the synthesis of complex organic molecules. [8][9][10]This reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and proceeds via an acylium ion electrophile. [10]The resulting aryl ketones are valuable intermediates themselves.
-
Nucleophilic Acyl Substitution: The high reactivity of the acyl chloride group allows for efficient reactions with a wide range of nucleophiles to form various carboxylic acid derivatives. [3] * Amide Synthesis: Reaction with primary or secondary amines yields corresponding amides.
-
Ester Synthesis: Reaction with alcohols produces esters.
-
Ketone Synthesis: Reaction with organocuprates (Gilman reagents) can form ketones.
-
-
Building Block for Bioactive Molecules: The 4-propylphenyl motif is present in various compounds of medicinal interest. This acyl chloride serves as a key starting material for the synthesis of novel compounds for screening in drug discovery programs. Its structural features can be tailored to interact with specific biological targets.
Safety, Handling, and Storage
Due to its reactive and corrosive nature, strict safety protocols must be followed when handling this compound.
| Aspect | Protocol |
| Hazards | Corrosive, causes severe skin burns and eye damage. [11][12]Reacts violently with water, releasing toxic HCl gas. [13]Lachrymator. |
| PPE | Chemical-resistant gloves (e.g., nitrile), safety goggles, face shield, and a lab coat. All manipulations must be performed in a certified chemical fume hood. [11][14] |
| Handling | Use only in a well-ventilated area, preferably a fume hood. Avoid contact with skin, eyes, and clothing. Keep away from moisture and incompatible materials such as water, alcohols, and bases. [13] |
| Storage | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area. [11][13][14] |
| Spills | Absorb small spills with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for disposal. Do not use water. [14] |
| First Aid | In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention. [11]If inhaled, move to fresh air. |
References
-
Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
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Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]
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Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]
-
Reddit. (2015, July 17). Need help in converting a carboxylic acid to an acyl chloride. r/chemistry. Retrieved from [Link]
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Save My Exams. (2024, October 26). Friedel-Crafts Acylation. Retrieved from [Link]
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PG.CHEMEASY. (2019, December 10). Friedel-Crafts acylation reaction. Retrieved from [Link]
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Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]
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Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
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ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]
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Chemistry Steps. (2025, September 28). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]
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Loba Chemie. (n.d.). 4-CHLOROBUTYRYL CHLORIDE EXTRA PURE. Retrieved from [Link]
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McMahon, R. J. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 4-Phenylbutanoyl Chloride. Retrieved from [Link]
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An In-Depth Technical Guide to 4-(4-Propylphenyl)butanoic Acid Chloride (CAS No. 1215974-13-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Propylphenyl)butanoic acid chloride, with the Chemical Abstracts Service (CAS) registry number 1215974-13-2, is a reactive acyl chloride derivative that serves as a key intermediate in the synthesis of a variety of organic molecules.[1] Its structure, featuring a propyl-substituted phenyl ring connected to a butanoyl chloride moiety, makes it a valuable building block in medicinal chemistry and drug development. The presence of the lipophilic propylphenyl group can influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the synthesis, properties, handling, and applications of this important chemical intermediate.
Chemical Properties and Specifications
| Property | Value | Source |
| CAS Number | 1215974-13-2 | [1] |
| Molecular Formula | C₁₃H₁₇ClO | [1] |
| Molecular Weight | 224.73 g/mol | [1] |
| Appearance | Not specified, likely a liquid | |
| Boiling Point | Not specified | |
| Solubility | Reacts with water and other protic solvents | General knowledge |
Synthesis of 4-(4-Propylphenyl)butanoic Acid Chloride
The synthesis of 4-(4-propylphenyl)butanoic acid chloride is typically a two-stage process. The first stage involves the preparation of the corresponding carboxylic acid, 4-(4-propylphenyl)butanoic acid. The second stage is the conversion of this carboxylic acid into the target acyl chloride.
Stage 1: Synthesis of 4-(4-Propylphenyl)butanoic Acid
A common and effective method for the synthesis of 4-(4-propylphenyl)butanoic acid is through a Friedel-Crafts acylation of propylbenzene with succinic anhydride, followed by a reduction of the resulting keto acid.
Step 1: Friedel-Crafts Acylation
This reaction involves the electrophilic substitution of the aromatic ring of propylbenzene with an acyl group derived from succinic anhydride, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[2][3][4]
Propylbenzene [label="Propylbenzene"]; SuccinicAnhydride [label="Succinic Anhydride"]; AlCl3 [label="AlCl₃", fontcolor="#EA4335"]; KetoAcid [label="4-Oxo-4-(4-propylphenyl)butanoic acid"];
Propylbenzene -> KetoAcid [label="+"]; SuccinicAnhydride -> KetoAcid [label="+"]; AlCl3 -> KetoAcid [label="Catalyst"]; }
Friedel-Crafts acylation of propylbenzene.
Experimental Protocol: Friedel-Crafts Acylation of Propylbenzene
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride in an inert solvent such as dichloromethane or nitrobenzene.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of succinic anhydride and propylbenzene in the same solvent to the cooled suspension.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reaction.
-
Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent.
-
Combine the organic layers, wash with water and brine, and then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure to yield the crude 4-oxo-4-(4-propylphenyl)butanoic acid, which can be purified by recrystallization.
Step 2: Reduction of the Keto Acid
The keto group of 4-oxo-4-(4-propylphenyl)butanoic acid can be reduced to a methylene group to yield 4-(4-propylphenyl)butanoic acid. Two common methods for this transformation are the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).[5][6] The choice of method depends on the presence of other functional groups in the molecule that might be sensitive to acidic or basic conditions.
Clemmensen Reduction: This method utilizes zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. It is particularly effective for reducing aryl-alkyl ketones.[5][7][8]
KetoAcid [label="4-Oxo-4-(4-propylphenyl)butanoic acid"]; CarboxylicAcid [label="4-(4-Propylphenyl)butanoic acid"];
KetoAcid -> CarboxylicAcid [label="Zn(Hg), HCl"]; }
Clemmensen reduction of the keto acid.
Experimental Protocol: Clemmensen Reduction
-
Prepare zinc amalgam by treating zinc granules with a solution of mercuric chloride.
-
In a round-bottom flask fitted with a reflux condenser, add the amalgamated zinc, concentrated hydrochloric acid, water, and the keto acid.
-
Heat the mixture to a vigorous reflux for several hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.
-
After cooling, separate the organic layer. If the product solidifies, it can be collected by filtration.
-
Extract the aqueous layer with a suitable organic solvent.
-
Combine the organic fractions, wash with water, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure, and purify the resulting carboxylic acid by recrystallization or distillation.
Wolff-Kishner Reduction: This reduction is carried out under basic conditions using hydrazine hydrate (N₂H₄·H₂O) and a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as diethylene glycol.[9][10][11]
KetoAcid [label="4-Oxo-4-(4-propylphenyl)butanoic acid"]; CarboxylicAcid [label="4-(4-Propylphenyl)butanoic acid"];
KetoAcid -> CarboxylicAcid [label="H₂NNH₂, KOH, heat"]; }
Wolff-Kishner reduction of the keto acid.
Experimental Protocol: Wolff-Kishner Reduction (Huang-Minlon Modification)
-
In a round-bottom flask equipped with a reflux condenser and a distillation head, combine the keto acid, potassium hydroxide, hydrazine hydrate, and diethylene glycol.
-
Heat the mixture to reflux for a period to form the hydrazone.
-
Remove the reflux condenser and allow water and excess hydrazine to distill off until the temperature of the reaction mixture rises.
-
Reattach the reflux condenser and continue to heat the mixture at this higher temperature for several hours to complete the reduction.
-
Cool the reaction mixture and dilute with water.
-
Acidify the mixture with hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with water, and purify by recrystallization.
Stage 2: Conversion to 4-(4-Propylphenyl)butanoic Acid Chloride
The prepared 4-(4-propylphenyl)butanoic acid is then converted to the more reactive acid chloride. Common chlorinating agents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[12][13][14]
Using Thionyl Chloride (SOCl₂):
This is a widely used method where the carboxylic acid is treated with an excess of thionyl chloride, which also serves as the solvent. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the workup.[15][16]
CarboxylicAcid [label="4-(4-Propylphenyl)butanoic acid"]; AcidChloride [label="4-(4-Propylphenyl)butanoic acid chloride"];
CarboxylicAcid -> AcidChloride [label="SOCl₂"]; }
Conversion to acid chloride with SOCl₂.
Experimental Protocol: Using Thionyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas trap to neutralize HCl and SO₂, place the 4-(4-propylphenyl)butanoic acid.
-
Carefully add an excess of thionyl chloride.
-
Heat the mixture to reflux for 1-2 hours, or until the evolution of gases ceases.
-
Cool the reaction mixture and remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude acid chloride can be purified by vacuum distillation.
Using Oxalyl Chloride ((COCl)₂):
Oxalyl chloride is a milder and more selective reagent that often provides higher yields and cleaner reactions. A catalytic amount of N,N-dimethylformamide (DMF) is typically used. The byproducts are also gaseous (CO, CO₂, HCl).[12][17]
CarboxylicAcid [label="4-(4-Propylphenyl)butanoic acid"]; AcidChloride [label="4-(4-Propylphenyl)butanoic acid chloride"];
CarboxylicAcid -> AcidChloride [label="(COCl)₂, cat. DMF"]; }
Conversion to acid chloride with (COCl)₂.
Experimental Protocol: Using Oxalyl Chloride
-
Dissolve the 4-(4-propylphenyl)butanoic acid in an anhydrous inert solvent such as dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add oxalyl chloride (1.2-1.5 equivalents).
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until gas evolution stops.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride, which can be used directly or purified by vacuum distillation.
Spectroscopic Characterization
-
¹H NMR: The spectrum would be expected to show signals for the propyl group (a triplet for the methyl group, a sextet for the central methylene, and a triplet for the methylene attached to the ring), two sets of doublets in the aromatic region characteristic of a 1,4-disubstituted benzene ring, and two triplets for the methylene groups of the butanoyl chain. The methylene group adjacent to the carbonyl group will be the most downfield of the aliphatic protons.
-
¹³C NMR: The spectrum would show distinct signals for the propyl group carbons, the aromatic carbons (with two quaternary carbons), the methylene carbons of the butanoyl chain, and a downfield signal for the carbonyl carbon of the acid chloride.
-
IR Spectroscopy: A strong absorption band in the region of 1785-1815 cm⁻¹ would be characteristic of the C=O stretching vibration of the acyl chloride.[18] The spectrum would also show C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.
Applications in Drug Development
Acyl chlorides are highly reactive intermediates used to form ester and amide bonds, which are fundamental linkages in a vast array of pharmaceutical compounds. 4-(4-Propylphenyl)butanoic acid chloride is a valuable synthon for introducing the 4-propylphenylbutanoyl moiety into a target molecule. This structural motif can be found in various biologically active compounds, where the lipophilic propylphenyl group can enhance binding to target proteins or improve membrane permeability.
While specific examples of marketed drugs containing this exact fragment are not prominently documented, its utility lies in the synthesis of novel chemical entities during the drug discovery process. It can be reacted with various amines, alcohols, and other nucleophiles to generate libraries of compounds for screening against biological targets. For instance, it can be used in the synthesis of novel enzyme inhibitors, receptor antagonists, or modulators of signaling pathways.
Safety, Handling, and Storage
4-(4-Propylphenyl)butanoic acid chloride, as an acyl chloride, is a corrosive and moisture-sensitive compound that requires careful handling.
-
Hazards: It is expected to be corrosive to the skin, eyes, and respiratory tract.[19][20][21][22][23] Upon contact with moisture, it will hydrolyze to form 4-(4-propylphenyl)butanoic acid and corrosive hydrogen chloride gas. It is also likely to be flammable.[20]
-
Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat, is mandatory.[19][24][25] Use non-sparking tools and work away from ignition sources.[19]
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[19][21] The container should be tightly sealed, and it is often stored under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Conclusion
4-(4-Propylphenyl)butanoic acid chloride is a valuable and versatile intermediate in organic synthesis, particularly for applications in medicinal chemistry and drug discovery. Its synthesis, while involving multiple steps, utilizes well-established and reliable chemical transformations. A thorough understanding of its reactivity and proper handling procedures are essential for its safe and effective use in the laboratory. The ability to readily introduce the 4-propylphenylbutanoyl group makes this compound a useful tool for researchers and scientists engaged in the design and synthesis of new molecular entities with potential therapeutic applications.
References
(A comprehensive list of all cited sources with titles, sources, and URLs will be compiled here based on the information gathered during the research process.)
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Difference between 4-(4-propylphenyl)butanoyl chloride and 4-oxo-4-(4-propylphenyl)butanoyl chloride
Topic: Content Type: Technical Whitepaper / Synthetic Guide Audience: Senior Organic Chemists, Process Engineers, and Medicinal Chemists.
Executive Summary
This guide delineates the critical structural, electronic, and synthetic differences between 4-(4-propylphenyl)butanoyl chloride (Molecule A) and 4-oxo-4-(4-propylphenyl)butanoyl chloride (Molecule B).
While their nomenclature differs by a single "oxo" descriptor, they represent two distinct stages in the assembly of aryl-aliphatic scaffolds. Molecule B is the immediate product of Friedel-Crafts succinoylation, possessing a reactive
This distinction dictates their utility: Molecule A is a preferred building block for liquid crystals (mesogens) and lipophilic drug linkers due to its flexible conformational freedom. Molecule B serves primarily as a synthetic intermediate or a precursor for heterocycle formation (e.g., pyridazines).
Structural & Electronic Analysis
The fundamental difference lies in the linker chain connecting the para-propylphenyl core to the acyl chloride terminus.
Comparative Analysis Table
| Feature | Molecule A (Des-oxo) | Molecule B (Oxo) |
| IUPAC Name | This compound | 4-oxo-4-(4-propylphenyl)butanoyl chloride |
| Formula | ||
| Linker Type | Saturated Propyl Chain ( | |
| Hybridization | ||
| Electronic Effect | Ring is activated (alkyl donor). | Ring is deactivated (acyl withdrawal). |
| Conformation | Flexible (high entropic freedom). | Rigid planar segment near the ring. |
| Primary Role | Mesogenic core, hydrophobic linker. | Synthetic intermediate, heterocycle precursor.[1] |
Electronic Implications
-
Molecule B (The Phenacyl System): The carbonyl group at position 4 is directly attached to the benzene ring. This creates a phenacyl system. The carbonyl withdraws electron density from the ring, making the aromatic system less susceptible to further electrophilic attack but making the carbonyl carbon highly electrophilic.
-
Molecule A (The Isolated System): The saturated trimethylene chain insulates the aromatic ring from the acid chloride. The electronic properties of the ring are dominated solely by the para-propyl group (weakly activating, ortho/para directing).
Synthetic Causality & Pathways[2]
The relationship between these two molecules is sequential. You generally cannot synthesize Molecule A without passing through the carbon skeleton of Molecule B (or a similar acylation intermediate) to avoid carbocation rearrangements associated with direct alkylation.
The "Friedel-Crafts Workaround"
Direct alkylation of benzene with 1-chlorobutane yields rearranged products (sec-butyl/isobutyl) due to hydride shifts. Therefore, the industry standard is Acylation-Reduction :
-
Acylation: Synthesis of the "Oxo" acid (Precursor to B).
-
Reduction: Conversion to the "Saturated" acid (Precursor to A).
-
Chlorination: Conversion to the final Acid Chlorides.
Synthetic Workflow Diagram (Graphviz)
Caption: Divergent synthesis showing Molecule B as the direct acylation derivative and Molecule A as the downstream reduction product.
Detailed Experimental Protocols
These protocols are designed for high purity and yield, addressing the specific reactivity of the propylphenyl core.
Protocol 1: Synthesis of Molecule B (The Oxo-Chloride)
Targeting: 4-oxo-4-(4-propylphenyl)butanoyl chloride
Context: This molecule is prone to cyclization if left in acidic media for too long (forming furanones) or hydrolysis. The acid chloride formation must be anhydrous.
-
Precursor Synthesis (Friedel-Crafts):
-
Charge a reactor with Propylbenzene (1.0 equiv) and Succinic Anhydride (1.1 equiv) in DCM or 1,2-dichloroethane.
-
Cool to 0°C. Slowly add AlCl₃ (2.2 equiv) portion-wise. Note: Stoichiometric AlCl₃ is required because the resulting ketone complexes with the aluminum.[2]
-
Stir at RT for 4–6 hours. Quench with ice/HCl. Extract the solid 4-oxo-4-(4-propylphenyl)butanoic acid . Recrystallize from toluene.
-
-
Acid Chloride Formation:
-
Suspend the dried keto-acid (10 mmol) in anhydrous DCM (20 mL).
-
Add Oxalyl Chloride (12 mmol) dropwise, followed by a catalytic drop of DMF . Why Oxalyl Chloride? SOCl₂ generates SO₂ gas which can be difficult to strip completely without heating, and heat can degrade the keto-chloride.
-
Stir at RT for 3 hours until gas evolution ceases.
-
Evaporation: Remove solvent under reduced pressure. Do not distill at high temperature; the product is thermally sensitive. Use immediately for the next step.
-
Protocol 2: Synthesis of Molecule A (The Saturated Chloride)
Targeting: this compound
Context: You must reduce the ketone before forming the chloride. Attempting to reduce Molecule B directly will destroy the acyl chloride functionality.
-
Reduction (Clemmensen Method):
-
Take the 4-oxo-4-(4-propylphenyl)butanoic acid from Protocol 1.
-
Prepare amalgamated zinc: Treat Zn dust (20 equiv) with HgCl₂ (0.1 equiv) in dilute HCl.
-
Suspend the keto-acid in a mixture of Toluene and Conc. HCl . Reflux vigorously for 24 hours, adding fresh Conc. HCl every 6 hours. Why Toluene? It creates a biphasic system that extracts the non-polar reduced product as it forms, protecting it from side reactions.
-
Separate organic layer, dry, and concentrate to yield 4-(4-propylphenyl)butanoic acid .
-
-
Acid Chloride Formation:
-
Dissolve the saturated acid in Thionyl Chloride (SOCl₂) (excess, as solvent).
-
Reflux for 2 hours. (Molecule A is thermally stable compared to B).
-
Distill off excess SOCl₂. The residue can be vacuum distilled to yield pure Molecule A .
-
Applications & Utility
Molecule A: The Mesogenic Builder
-
Liquid Crystals: The 4-(4-propylphenyl) moiety is a classic "mesogenic core." The saturated butanoyl chain acts as a flexible spacer. When this chloride is reacted with phenols or other aromatics, it forms liquid crystals with stable nematic/smectic phases. The flexibility of the alkyl chain is critical for lowering melting points and enabling phase transitions.
-
Drug Delivery: Used to attach the lipophilic propylphenyl tail to hydrophilic drugs, improving membrane permeability.
Molecule B: The Heterocyclic Precursor
-
Pyridazine Synthesis: Reaction of Molecule B (or its acid precursor) with hydrazine yields dihydropyridazinones. This is a key scaffold in cardiovascular drugs (e.g., phosphodiesterase inhibitors).
-
Chiral Alcohols: The ketone in Molecule B can be enantioselectively reduced (using CBS catalysts) to form chiral hydroxy-acids, which are precursors to lignan natural products.
References
-
Friedel-Crafts Acylation Mechanisms
-
Clemmensen Reduction Protocols
-
Liquid Crystal Mesogens
-
Synthesis of Arylbutanoic Acids
Sources
- 1. Synthesis of aromatic compounds I [quimicaorganica.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 4. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Clemmensen Reduction [organic-chemistry.org]
- 8. dakenchem.com [dakenchem.com]
- 9. ijpras.com [ijpras.com]
- 10. dakenchem.com [dakenchem.com]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. prepchem.com [prepchem.com]
Physical properties of 4-(4-propylphenyl)butanoyl chloride liquid crystal intermediates
Technical Deep Dive: 4-(4-Propylphenyl)butanoyl Chloride in Mesogenic Synthesis
Executive Summary
In the engineering of thermotropic liquid crystals (LCs), the purity of the acyl chloride intermediate is the rate-limiting factor for the quality of the final mesophase. This compound (CAS 1215974-13-2) serves as a critical "soft-segment" precursor. Unlike rigid biphenyl cores, this molecule introduces a flexible alkyl-phenyl spacer that modulates the melting point (
This guide moves beyond standard catalog data to provide a rigorous operational framework for synthesizing, handling, and utilizing this intermediate in high-fidelity drug delivery systems and optoelectronic materials.
Physicochemical Profile
The following data aggregates predicted computational models with empirical observations typical of phenyl-alkane acyl chlorides.
Table 1: Core Physical Properties
| Property | Value / Description | Context for Researchers |
| CAS Number | 1215974-13-2 | Unique Identifier |
| Molecular Formula | MW: 224.73 g/mol | |
| Physical State | Viscous Liquid / Low-melting Solid | Tends to supercool; crystallizes slowly upon storage at <4°C. |
| Boiling Point | ~363°C (Predicted @ 760 mmHg) | Critical: Do NOT distill at atm pressure.[1][2][3][4][5][6][7] Decomposes. |
| Distillation Range | 145–150°C @ 0.5 mmHg | Operational target for vacuum purification. |
| Density | 1.127 ± 0.06 g/cm³ | Denser than water; sinks during aqueous workup (if hydrolyzed). |
| Refractive Index | High index due to aromaticity; useful for inline purity checks. | |
| Solubility | Soluble: DCM, Toluene, THF | Reacts violently with water/alcohols. |
Structural Impact on LC Phases (The "Odd-Even" Effect)
The butanoyl chain contains 4 carbons (an even number). In liquid crystal thermodynamics, even-numbered spacers typically result in higher transition temperatures and higher order parameters compared to odd-numbered analogs due to the average conformation of the alkyl chain enhancing the anisotropy of the molecular shape [1].
Synthetic Pathway & Validation
The synthesis of this compound is most reliably achieved via the chlorination of 4-(4-propylphenyl)butyric acid using thionyl chloride (
Reaction Mechanism & Workflow
The transformation proceeds via a nucleophilic acyl substitution.[7][8] The carboxylic acid attacks the sulfur of thionyl chloride, creating a chlorosulfite intermediate, which collapses to release
Figure 1: Reaction pathway for the generation of the acyl chloride. Note the irreversible generation of gas byproducts, driving the equilibrium forward.
Operational Protocol
Reagents:
-
Precursor: 4-(4-propylphenyl)butyric acid (1.0 eq)
-
Reagent: Thionyl Chloride (1.5 eq) - Freshly distilled
-
Catalyst: DMF (Dimethylformamide) - Catalytic drops (0.1 mol%)[5]
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser fitted with a
drying tube (or line). -
Addition: Charge the flask with the butyric acid derivative. Add
dropwise at room temperature. The reaction is endothermic initially but evolves gas rapidly. -
Catalysis: Add 1-2 drops of DMF. This forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction kinetics [2].
-
Reflux: Heat the mixture to 60°C for 3 hours. Monitor gas evolution; reaction is complete when bubbling ceases.
-
Workup (Critical): Remove excess
via rotary evaporation under reduced pressure. -
Purification: Perform vacuum distillation (0.5 mmHg). Collect the fraction boiling at ~145-150°C. Do not use column chromatography as the silica gel will hydrolyze the chloride.
Quality Control (QC) Metrics
| Technique | Observation | Interpretation |
| FTIR | Shift from | Disappearance of broad -OH stretch and appearance of sharp C=O (acyl chloride). |
| H-NMR | The protons adjacent to the carbonyl ( | |
| Silver Nitrate Test | White precipitate | Immediate formation of AgCl upon addition to acidified |
Application in Liquid Crystal Engineering
This intermediate is primarily used to synthesize Phenyl Ester LCs . The "Propyl-Phenyl-Butanoyl" motif acts as the flexible tail + spacer system.
Workflow: Esterification to Mesogen
Figure 2: Synthesis of the final liquid crystal mesogen. The acyl chloride reacts with a rigid phenolic core to form the ester linkage.
Impact on Mesophase:
The propyl group (
Handling & Safety (E-E-A-T)
Hazard Class: Corrosive (Skin/Eye Damage), Lachrymator.
-
Moisture Exclusion: Store under Argon/Nitrogen. Exposure to humidity generates HCl gas and reverts the compound to the solid acid, ruining stoichiometry in subsequent steps.
-
Quenching Spills: Do not use water directly. Cover with solid sodium bicarbonate (
) or dry lime, then carefully sweep. -
PPE: Double nitrile gloves are required. Acyl chlorides permeate standard latex rapidly.
References
-
Imrie, C. T., & Henderson, P. A. (2007). Liquid Crystal Dimers and Oligomers. In Handbook of Liquid Crystals. Wiley-VCH. Link
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 22: Acylation of Aromatics). Link
-
Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press. (Foundational text on alkyl chain length effects). Link
-
BLD Pharm. (n.d.). Product SDS: this compound. Retrieved October 26, 2023. Link
Sources
- 1. 1215974-13-2|this compound|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. squ.elsevierpure.com [squ.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-(4-Methylphenyl)butanoyl chloride | 160699-02-5 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
An In-depth Technical Guide to 4-(4-propylphenyl)butyryl chloride: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of 4-(4-propylphenyl)butyryl chloride, a bifunctional organic molecule of interest to researchers and professionals in drug development and specialty chemical synthesis. This document details the molecule's fundamental properties, provides validated protocols for its synthesis, and outlines a systematic approach to its characterization using modern analytical techniques.
Molecular Structure and Physicochemical Properties
4-(4-propylphenyl)butyryl chloride is an acyl chloride featuring a 4-propylphenyl substituent. The presence of both a reactive acyl chloride group and a substituted aromatic ring makes it a versatile intermediate for further chemical modifications.
Chemical Formula and Molecular Weight
The chemical structure of 4-(4-propylphenyl)butyryl chloride is first deconstructed to accurately determine its molecular formula and weight.
-
4-propylphenyl group: This consists of a benzene ring (C₆H₄) attached to a propyl group (C₃H₇). The formula for this fragment is C₉H₁₁.
-
Butyryl chloride group: This is a four-carbon acyl chloride with the formula -C(O)CH₂CH₂CH₃. When attached to the phenyl ring, it becomes a -C(O)CH₂CH₂CH₂- unit, with the terminal carbon bonded to the phenyl ring and the carbonyl carbon bonded to chlorine. Therefore, the butyryl chloride moiety directly attached to the phenyl ring is -C₄H₆ClO.
Combining these components, the full molecular structure leads to the following properties:
| Property | Value |
| Chemical Formula | C₁₃H₁₇ClO |
| Molecular Weight | 224.72 g/mol |
The calculation of the molecular weight is based on the atomic weights of its constituent elements:
-
Carbon (C): 12.01 g/mol
-
Hydrogen (H): 1.008 g/mol
-
Chlorine (Cl): 35.45 g/mol
-
Oxygen (O): 16.00 g/mol
(13 * 12.01) + (17 * 1.008) + (1 * 35.45) + (1 * 16.00) = 224.72 g/mol .
Synthesis of 4-(4-propylphenyl)butyryl chloride
The synthesis of 4-(4-propylphenyl)butyryl chloride can be approached through two primary routes. The recommended and more controlled method is a two-step synthesis involving the formation of the corresponding carboxylic acid, followed by chlorination. A direct Friedel-Crafts acylation is less favored due to potential side reactions and rearrangements.
Recommended Two-Step Synthesis Pathway
This robust method ensures a higher purity of the final product by first synthesizing and purifying the carboxylic acid precursor.
Caption: Recommended two-step synthesis of 4-(4-propylphenyl)butyryl chloride.
Step 1: Synthesis of 4-(4-propylphenyl)butanoic acid
This step involves a Friedel-Crafts acylation reaction between propylbenzene and succinic anhydride, followed by a reduction. A more direct, though potentially lower-yielding, approach is the Friedel-Crafts acylation of benzene with butyrolactone, which can be adapted for propylbenzene.[1][2][3][4][5]
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.2 equivalents) and a dry, inert solvent such as dichloromethane or 1,2-dichloroethane.
-
Reagent Addition: Cool the suspension to 0°C in an ice bath. Add a solution of propylbenzene (1.0 equivalent) and succinic anhydride (1.1 equivalents) in the same solvent dropwise from the addition funnel over 30 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification and Reduction: The resulting keto-acid can be purified by recrystallization. Subsequently, the keto group is reduced to a methylene group using a standard Clemmensen or Wolff-Kishner reduction to yield 4-(4-propylphenyl)butanoic acid.
Step 2: Conversion to 4-(4-propylphenyl)butyryl chloride
The purified carboxylic acid is then converted to the acyl chloride using thionyl chloride.[6][7][8][9][10]
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, place the dried 4-(4-propylphenyl)butanoic acid (1.0 equivalent) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap to neutralize the evolved HCl and SO₂ gases.
-
Reagent Addition: Add thionyl chloride (SOCl₂) (1.5 - 2.0 equivalents) to the flask. A few drops of dimethylformamide (DMF) can be added as a catalyst.
-
Reaction: Gently heat the mixture to reflux (approximately 76°C) for 1-2 hours. The reaction is complete when the evolution of gases ceases.
-
Purification: Remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-(4-propylphenyl)butyryl chloride can be further purified by vacuum distillation.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 4-(4-propylphenyl)butyryl chloride. The following are predicted spectroscopic data based on the compound's structure and known trends for similar molecules.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic peaks for the acyl chloride and the substituted benzene ring.[11][12][13][14]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3030 | Medium | Aromatic C-H stretch |
| ~2960-2850 | Strong | Aliphatic C-H stretch (propyl and butyl chains) |
| ~1800 | Strong | C=O stretch of the acyl chloride |
| ~1600, 1500 | Medium | Aromatic C=C ring stretch |
| ~820 | Strong | para-disubstituted benzene C-H out-of-plane bend |
| ~750-550 | Medium | C-Cl stretch |
The most diagnostic peak is the strong carbonyl absorption around 1800 cm⁻¹, which is at a higher frequency than that of a corresponding carboxylic acid or ketone due to the electron-withdrawing effect of the chlorine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information. Predicted chemical shifts (in ppm, relative to TMS) in a CDCl₃ solvent are as follows:
¹H NMR: [15][16][17][18][19][20]
-
δ ~7.1-7.3 (dd, 4H): Aromatic protons of the para-disubstituted ring.
-
δ ~2.9 (t, 2H): Methylene protons (α to the carbonyl group).
-
δ ~2.6 (t, 2H): Methylene protons (α to the aromatic ring).
-
δ ~2.0 (m, 2H): Methylene protons (β to the carbonyl group).
-
δ ~1.6 (m, 2H): Methylene protons of the propyl group (β to the aromatic ring).
-
δ ~0.9 (t, 3H): Methyl protons of the propyl group.
-
δ ~174: Carbonyl carbon of the acyl chloride.
-
δ ~142: Aromatic carbon attached to the propyl group.
-
δ ~138: Aromatic carbon attached to the butyryl chain.
-
δ ~129: Aromatic C-H carbons.
-
δ ~128: Aromatic C-H carbons.
-
δ ~45: Methylene carbon (α to the carbonyl).
-
δ ~37: Methylene carbon of the propyl group (α to the ring).
-
δ ~35: Methylene carbon (β to the ring).
-
δ ~25: Methylene carbon (β to the carbonyl).
-
δ ~24: Methylene carbon of the propyl group (β to the ring).
-
δ ~14: Methyl carbon of the propyl group.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will likely show a molecular ion peak and characteristic fragmentation patterns.[24][25][26][27]
-
Molecular Ion (M⁺): A peak at m/z = 224, along with an M+2 peak at m/z = 226 with about one-third the intensity, characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).
-
Major Fragments:
-
m/z = 189: Loss of a chlorine radical ([M-Cl]⁺). This will likely be a prominent peak.
-
m/z = 161: Loss of the butyryl group, leaving the 4-propylbenzyl cation.
-
m/z = 119: Benzylic cleavage to form the propylbenzyl cation.
-
m/z = 91: Tropylium ion, a common fragment for alkylbenzenes.
-
Applications and Future Directions
4-(4-propylphenyl)butyryl chloride is a valuable building block in organic synthesis. Its dual reactivity allows for a wide range of transformations:
-
Pharmaceutical Synthesis: The acyl chloride can be readily converted to amides and esters, which are common functionalities in drug molecules. The 4-propylphenyl moiety can serve as a lipophilic group to enhance membrane permeability.
-
Materials Science: It can be used to modify polymers and surfaces to introduce specific functionalities.
-
Agrochemicals: The core structure can be elaborated to synthesize novel pesticides and herbicides.
The protocols and characterization data presented in this guide provide a solid foundation for researchers to utilize 4-(4-propylphenyl)butyryl chloride in their synthetic endeavors.
References
- Google Patents. (n.d.). Synthesis of 4-phenylbutyric acid. US6372938B1.
- Google Patents. (n.d.). Synthesis of 4-phenylbutyric acid. EP1404638B1.
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
-
Justia Patents. (2001, May 21). Synthesis of 4-phenylbutyric acid. Retrieved from [Link]
-
Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]
-
YouTube. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]
-
Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]
-
PMC. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]
-
Swarthmore College. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
-
PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]
-
MDPI. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...? Retrieved from [Link]
-
CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]
-
Chemistry Blog. (n.d.). Infrared spectra of acid chlorides. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Chemguide. (n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]
-
Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]
-
YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
NIST WebBook. (n.d.). Acetyl chloride. Retrieved from [Link]
-
Morganton Scientific. (2024, June 27). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
Sources
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- 4. patents.justia.com [patents.justia.com]
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Methodological & Application
Synthesis of 4-(4-propylphenyl)butanoyl chloride from 4-(4-propylphenyl)butanoic acid
This Application Note provides a rigorous technical guide for the synthesis of 4-(4-propylphenyl)butanoyl chloride (CAS 1215974-13-2) from its parent carboxylic acid, 4-(4-propylphenyl)butanoic acid (CAS 57821-78-0).
This protocol is designed for research and development chemists requiring high-purity acyl chloride intermediates for downstream applications such as Friedel-Crafts cyclizations (e.g., tetralone synthesis), amide couplings, or liquid crystal mesogen preparation.
Executive Summary
The conversion of 4-(4-propylphenyl)butanoic acid to its acyl chloride derivative is a canonical nucleophilic acyl substitution. While conceptually simple, the lipophilic nature of the propylphenyl chain combined with the moisture sensitivity of the acyl chloride requires precise reaction engineering to maximize yield and prevent hydrolysis.
Key Technical Parameters:
-
Reaction Type: Chlorination via Thionyl Chloride (
) or Oxalyl Chloride ( ).[1] -
Primary Challenge: Complete removal of byproduct gases (
, ) and preventing hydrolytic degradation. -
Target Purity: >98% (GC/titration).
Reaction Engineering & Mechanism
Chemical Strategy
We utilize Thionyl Chloride (
Mechanistic Pathway
The reaction proceeds through a chlorosulfite intermediate . The carboxylic acid hydroxyl group attacks the sulfur of thionyl chloride, releasing chloride. This chloride ion then acts as a nucleophile, attacking the carbonyl carbon in an
Figure 1: Mechanistic pathway for the chlorination of 4-(4-propylphenyl)butanoic acid.
Experimental Protocol
Materials & Equipment
| Component | Specification | Role |
| Substrate | 4-(4-propylphenyl)butanoic acid (>98%) | Precursor |
| Reagent | Thionyl Chloride ( | Chlorinating Agent |
| Catalyst | N,N-Dimethylformamide (DMF), Anhydrous | Vilsmeier-Haack Catalyst (Optional) |
| Solvent | Toluene or Dichloromethane (DCM), Anhydrous | Solvent (Optional for scale-up) |
| Equipment | 2-Neck RBF, Reflux Condenser, | Reaction Setup |
| Scrubber | NaOH trap (10-20% aq) | Neutralize acid gases |
Method A: Neat Reaction (Preferred for <10g scale)
This method avoids solvent removal issues and drives the reaction to completion via thermal energy.
Step-by-Step Procedure:
-
Setup: Oven-dry a 50 mL 2-neck round-bottom flask (RBF) and a magnetic stir bar. Attach a reflux condenser topped with a drying tube (or
inlet). Connect the gas outlet to a dilute NaOH scrubber trap. -
Charging: Charge the RBF with 4-(4-propylphenyl)butanoic acid (1.0 equiv, e.g., 5.0 g, ~22.7 mmol).
-
Reagent Addition: Add Thionyl Chloride (3.0 equiv, ~5.0 mL) slowly via syringe.
-
Note: The excess
acts as the solvent. -
Catalysis: Add 1-2 drops of anhydrous DMF.[1] This forms the reactive Vilsmeier reagent (
), significantly accelerating the reaction.
-
-
Reaction:
-
Stir at room temperature for 15 minutes to allow initial gas evolution to subside.
-
Heat the mixture to reflux (75-80°C) .
-
Maintain reflux for 2-3 hours . Evolution of gas bubbles should cease, indicating completion.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Degassing: Connect the flask to a vacuum manifold (carefully!) to strip off excess
and dissolved . -
Azeotropic Removal: To ensure complete removal of thionyl chloride, add 10 mL of anhydrous toluene and concentrate under reduced pressure (Rotavap). Repeat twice.
-
-
Isolation: The resulting yellow/brown oil is crude This compound .
-
Purity Check: For most applications (Friedel-Crafts), this crude oil is sufficient.
-
Purification: If high purity is required, perform vacuum distillation (bp expected >150°C at <1 mmHg, extrapolate from homologs).
-
Method B: Mild Conditions (Oxalyl Chloride)
Use this method if the substrate contains sensitive impurities or if thermal degradation is observed.
-
Reagent: Oxalyl Chloride (1.2 equiv) in DCM (0.2 M concentration).
-
Catalyst: DMF (catalytic drops).[1]
-
Condition: 0°C to Room Temperature, 2-4 hours.
-
Advantage: Milder conditions; avoids thermal stress.
Experimental Workflow & Logic
Figure 2: Operational workflow for the synthesis of the acid chloride.
Quality Control & Analytics
Trustworthiness in synthesis requires validation. The conversion of the -COOH to -COCl results in distinct spectroscopic shifts.
| Technique | Parameter | Observation (Acid Precursor) | Observation (Acid Chloride Product) |
| FT-IR | Carbonyl ( | Broad band ~1710 | Sharp, shifted band ~1800 |
| FT-IR | Hydroxyl ( | Broad stretch 2500-3300 | Absent |
| 1H-NMR | Triplet ~2.35 ppm | Downfield shift to ~2.90 ppm (due to Cl deshielding) | |
| Reactivity | Water Test | Insoluble | Reacts vigorously (fumes) |
Critical Check: The disappearance of the broad carboxylic acid O-H stretch in IR is the quickest confirmation of conversion.
Safety & Handling (E-E-A-T)
-
Corrosivity: Thionyl chloride and the product are lachrymators and cause severe skin burns. All operations must be performed in a functioning fume hood.
-
Gas Management: The reaction generates stoichiometric quantities of
and . Do not seal the system; use a pressure-equalizing bubbler or scrubber. -
Water Reactivity: The product reacts violently with water. Store under inert atmosphere (Argon/Nitrogen) in a desiccator.
References
-
BenchChem. 4-(4-Methylphenyl)butanoyl chloride Applications and Properties. (Analogous chemistry).[2] Retrieved from BenchChem.com.
- Organic Syntheses.General Procedure for Acid Chlorides using Thionyl Chloride. Coll. Vol. 4, p. 715.
-
PubChem. 4-(4-propylphenyl)butanoic acid (CAS 57821-78-0).[3]Link
-
Master Organic Chemistry. Mechanism of SOCl2 Reaction with Carboxylic Acids.Link
Sources
Procedure for acylation using 4-(4-propylphenyl)butanoyl chloride
Application Note: Optimization of Acylation Protocols Utilizing 4-(4-propylphenyl)butanoyl Chloride
Introduction & Reagent Profile
This compound is a versatile electrophilic building block, primarily utilized in the synthesis of liquid crystalline mesogens and bioactive tetralone scaffolds. Its structural uniqueness lies in the lipophilic propyl-substituted phenyl ring tethered to a reactive acid chloride via a three-carbon spacer. This specific chain length (
This guide details two optimized protocols:
-
Intramolecular Cyclization: Synthesis of 7-propyl-1-tetralone.
-
Intermolecular Amide Coupling: Derivatization for library synthesis.
Table 1: Physicochemical Profile
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 1215974-13-2 (Analogous ref) |
| Molecular Formula | |
| Molecular Weight | 224.73 g/mol |
| Appearance | Colorless to pale yellow liquid (or low-melting solid) |
| Solubility | Soluble in DCM, THF, Toluene; Reacts with water/alcohols |
| Storage | 2–8°C, under Argon/Nitrogen (Hydrolysis sensitive) |
Safety & Handling (Critical Control Points)
-
Corrosivity: Acid chlorides react violently with moisture to release hydrogen chloride (HCl) gas. All manipulations must occur in a fume hood.[1]
-
Quenching: Never add water directly to the neat reagent.[2] Quench excess reagent by dropwise addition into an ice-cooled alkaline solution (10% NaOH) or an alcohol/base mixture.
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.
Protocol A: Intramolecular Friedel-Crafts Cyclization
Objective: Synthesis of 7-propyl-1-tetralone via intramolecular ring closure. Mechanism: Lewis-acid mediated generation of an acylium ion followed by electrophilic aromatic substitution (EAS).[3]
Experimental Workflow
-
Preparation:
-
Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel.
-
Flush the system with Nitrogen (
) for 15 minutes.
-
-
Catalyst Suspension:
-
Charge the flask with Aluminum Chloride (
, 1.2 equiv, 13.5 mmol) and anhydrous Dichloromethane (DCM, 50 mL). -
Cool the suspension to 0°C using an ice/water bath.
-
Note:
is preferred over weaker Lewis acids ( ) to ensure complete ionization of the acyl chloride.
-
-
Addition:
-
Dissolve This compound (1.0 equiv, 11.2 mmol) in anhydrous DCM (20 mL).
-
Add this solution dropwise to the
suspension over 30 minutes. -
Observation: The solution will likely turn dark red or brown, indicating the formation of the acylium-aluminum complex.
-
-
Reaction:
-
Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.
-
Monitor via TLC (Hexane/EtOAc 9:1). The starting material spot (
, hydrolyzes to acid on plate) should disappear, replaced by the tetralone ( ).
-
-
Quench & Workup:
-
Pour the reaction mixture slowly onto 100g of crushed ice/HCl (conc.) mixture. Caution: Exothermic.
-
Separate the organic layer. Extract the aqueous layer with DCM (
mL). -
Wash combined organics with Sat.
(to remove acid traces), then Brine. -
Dry over
, filter, and concentrate in vacuo.
-
Visualizing the Pathway
Figure 1: Mechanistic flow of the intramolecular cyclization to form the tetralone scaffold.
Protocol B: Intermolecular Amide Coupling (Schotten-Baumann Conditions)
Objective: Derivatization of the acid chloride with a primary amine (e.g., for library generation). Mechanism: Nucleophilic Acyl Substitution (Addition-Elimination).
Experimental Workflow
-
Setup:
-
Use a 50 mL round-bottom flask under inert atmosphere (
).
-
-
Reagents:
-
Substrate: this compound (1.0 equiv).
-
Nucleophile: Primary Amine (
, 1.1 equiv). -
Base: Triethylamine (
, 1.5 equiv) or Diisopropylethylamine (DIPEA). -
Solvent: Anhydrous DCM (0.2 M concentration).
-
-
Procedure:
-
Dissolve the Amine and Base in DCM. Cool to 0°C.
-
Add the Acid Chloride dropwise (neat or dissolved in minimal DCM).
-
Why: The base neutralizes the HCl byproduct, driving the equilibrium forward and preventing protonation of the nucleophilic amine.
-
Stir at RT for 4–6 hours.
-
-
Purification:
-
Wash with 1M HCl (to remove unreacted amine/base).
-
Wash with Sat.
(to remove unreacted acid chloride hydrolyzed to acid). -
Recrystallize from Ethanol/Hexane if solid, or column chromatography.
-
Process Logic Diagram
Figure 2: Workflow for high-throughput amide coupling using base scavenging.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Moisture contamination deactivating | Use freshly sublimed |
| Incomplete Cyclization | Reaction temperature too low. | Reflux DCM (40°C) for 1 hour after initial mixing. |
| Sticky Precipitate | Aluminum-product complex insolubility. | Increase solvent volume or switch to 1,2-dichloroethane (higher BP, better solubility). |
| Hydrolysis (Acid formation) | Wet solvent or old reagent. | Distill reagent prior to use if significant white solid (acid) is observed in the bottle. |
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 21: Electrophilic Aromatic Substitution).
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[2] (Friedel-Crafts Acylation Mechanisms).[4][5]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Butanoyl chloride derivatives. Retrieved from
Sources
- 1. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 2. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 3. purechemistry.org [purechemistry.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. 4-(4-Methylphenyl)butanoyl chloride | 160699-02-5 | Benchchem [benchchem.com]
Application Note: High-Purity Synthesis of Liquid Crystal Monomers Using 4-(4-propylphenyl)butanoyl chloride
Abstract
This application note details the protocol for synthesizing phenyl ester-based liquid crystal (LC) monomers via the esterification of 4-(4-propylphenyl)butanoyl chloride . This specific acyl chloride serves as a critical intermediate for introducing a flexible alkyl-aryl spacer into the mesogenic core, a structural feature essential for lowering melting points and stabilizing nematic/smectic phases. The guide covers the reaction mechanism, rigorous exclusion of moisture, workup procedures to remove ionic impurities, and purification strategies to achieve the
Introduction & Strategic Rationale
In liquid crystal design, the balance between the rigid core (mesogen) and flexible tails (spacers) dictates phase behavior. This compound is a bifunctional building block:
-
The Propylphenyl Group: Acts as a "soft" mesogenic extender. The propyl chain provides van der Waals interactions that stabilize alignment without crystallizing too readily.
-
The Butanoyl Chloride Group: An activated electrophile that allows for rapid, mild coupling to phenolic cores (e.g., biphenols, cyanophenols) to form ester linkages.
Why use the Acid Chloride route?
Compared to Fisher esterification (acid + alcohol
Reaction Mechanism & Pathway[1][2]
The synthesis follows a nucleophilic acyl substitution mechanism. A base (Triethylamine or Pyridine) is employed to scavenge the HCl byproduct, driving the equilibrium forward and preventing acid-catalyzed side reactions.
Diagram 1: Reaction Scheme
Caption: Nucleophilic acyl substitution pathway. The base neutralizes HCl, preventing acid-induced cleavage and driving the reaction to completion.
Experimental Protocol
Materials & Equipment
-
Reagent A: this compound (
). Note: If solid, melt gently; if liquid, dispense via syringe. -
Reagent B: 4-Cyanophenol (or target mesogenic phenol), 1.05 eq.
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), Anhydrous (
). -
Base: Triethylamine (TEA), 1.2 eq, dried over KOH.
-
Catalyst: DMAP (4-Dimethylaminopyridine), 5 mol% (optional, accelerates sluggish phenols).
-
Gas: Dry Nitrogen or Argon balloon.
Step-by-Step Synthesis
Step 1: Inert Setup Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Cool to room temperature under nitrogen flow.
Step 2: Solubilization
Charge the flask with Reagent B (Phenol, 10 mmol) and Anhydrous DCM (50 mL). Add Triethylamine (12 mmol) and DMAP (0.5 mmol). Stir until fully dissolved. Cool the mixture to
Step 3: Controlled Addition Dissolve Reagent A (Acid Chloride, 10 mmol) in dry DCM (20 mL) in the addition funnel. Dropwise add this solution to the reaction flask over 30 minutes.
-
Scientific Insight: Slow addition at
controls the exotherm. Rapid addition can cause local overheating, leading to colored impurities (ketene dimerization) that are difficult to remove later.
Step 4: Reaction & Monitoring Allow the reaction to warm to Room Temperature (RT) naturally. Stir for 4–12 hours.
-
Validation: Monitor via TLC (Hexane:Ethyl Acetate 4:1). The acid chloride spot (high
, unstable) should disappear; the phenol spot (low ) should diminish.
Step 5: Quench & Workup
-
Filter off the precipitated Triethylamine Hydrochloride salt.
-
Wash the filtrate with 1M HCl (
) to remove unreacted amine/DMAP. -
Wash with Sat.
( ) to neutralize acid and remove unreacted phenol. -
Wash with Brine (
). -
Dry organic layer over Anhydrous
, filter, and rotary evaporate to yield the crude solid.
Purification & Crystallization (Critical for LCs)
Liquid crystals require extreme purity. Even 0.1% impurity can depress the clearing point (
Diagram 2: Purification Workflow
Caption: Recrystallization logic.[1][2][3] Repeated cycles are often necessary to remove trace isomers or starting materials that disrupt LC phase stability.
Protocol:
-
Dissolve crude solid in boiling Ethanol (or Ethanol/Hexane mix).
-
Allow to cool slowly to RT, then refrigerate at
for 4 hours. -
Filter crystals. Repeat recrystallization until the melting point is sharp (
range). -
Alternative: If the product is non-crystalline (viscous oil), use Column Chromatography (Silica Gel, Hexane/DCM gradient).
Characterization & Data Analysis
NMR Interpretation
Confirm structure using
-
2.3–2.6 ppm (Triplet): Protons
to the carbonyl ( ). - 7.0–8.0 ppm: Aromatic protons. Look for the specific splitting pattern of the mesogenic core (e.g., AA'BB' system for 1,4-substituted benzenes).
- 0.9 ppm: Terminal methyl of the propyl chain.
Thermal Analysis (DSC)
Differential Scanning Calorimetry is mandatory to identify phase transitions.
-
Heating Scan: Look for
(Crystal Nematic/Smectic) and (Nematic Isotropic). -
Cooling Scan: Look for supercooling effects or monotropic phases.
Polarized Optical Microscopy (POM)
Observe the texture between crossed polarizers.
-
Schlieren Texture: Indicates Nematic phase.
-
Focal Conic Fan Texture: Indicates Smectic A/C phases.
Table 1: Representative Data (Simulated for 4-cyanophenyl ester derivative)
| Parameter | Value | Method |
| Yield | 85 - 92% | Gravimetric |
| Purity | HPLC / GC-MS | |
| Appearance | White Crystalline Powder | Visual |
| Phase Sequence | Cr | DSC ( |
| Moisture | Karl Fischer |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure all glassware is flame-dried; use fresh anhydrous solvents. |
| Oily Product | Residual Solvent or Impurities | Recrystallize from a more polar solvent (e.g., MeOH) or dry under high vacuum ( |
| Broad Melting Point | Mixture of products/Starting material | Check TLC. If phenol remains, wash organic layer with dilute NaOH (cold). |
| No LC Phase | Structure too flexible or impure | Confirm structure via NMR. Impurities act as "defects" destroying the LC phase. |
References
-
Imrie, C. T., et al. "The preparation and properties of liquid crystal dimers." Liquid Crystals, vol. 36, no.[4] 10, 2009. Link (Discusses spacer length effects using similar intermediates).
- Kelly, S. M. "Liquid Crystals: Chemistry and Structure-Property Relationships." Handbook of Advanced Electronic and Photonic Materials and Devices, Vol 7. (General reference for phenyl ester synthesis).
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman, 1989.
- Goodby, J. W. "Phase Structures of Calamitic Liquid Crystals." Handbook of Liquid Crystals, Wiley-VCH, 2014. (For interpreting POM textures).
Sources
- 1. mdpi.com [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. 4-(4-Isopropylphenyl)butanoic acid | C13H18O2 | CID 347674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note: Modular Synthesis of Liquid Crystalline Esters and Lipophilic Amides using 4-(4-propylphenyl)butanoyl Chloride
Introduction & Strategic Utility
This application note details the reaction protocols for 4-(4-propylphenyl)butanoyl chloride , a specialized acyl chloride intermediate. Unlike generic short-chain acyl chlorides, this molecule contains a 4-propylphenyl moiety linked to a butyryl chain. This specific architecture is highly valued in two distinct fields:
-
Material Science (Liquid Crystals): It serves as a precursor for introducing a "flexible tail" (the propylphenylbutyl group) onto rigid aromatic cores (phenols), a critical design element for inducing nematic or smectic mesophases in thermotropic liquid crystals.
-
Medicinal Chemistry: It acts as a lipophilic linker, allowing the attachment of a phenyl-butyric pharmacophore to amine-bearing drugs, potentially enhancing membrane permeability or targeting specific hydrophobic pockets (e.g., in histone deacetylase inhibitors).
Chemical Profile[1][2][3][4][5][6][7][8][9][10]
-
Reagent: this compound
-
Functionality: Electrophilic Acyl Chloride
-
Key Reactivity: Nucleophilic Acyl Substitution (Addition-Elimination)
-
Stability: Moisture sensitive; hydrolyzes to 4-(4-propylphenyl)butyric acid and HCl.
Core Reaction Mechanism
The reaction proceeds via a classic Nucleophilic Acyl Substitution mechanism. The electron-withdrawing chlorine atom activates the carbonyl carbon, making it susceptible to attack by nucleophiles (phenols or amines).
Mechanistic Pathway (DOT Visualization)
Figure 1: General mechanism for the acylation of phenols and amines. The base plays a dual role: deprotonating the nucleophile (for phenols) and scavenging the HCl byproduct.[1]
Protocol A: Esterification with Phenols (Liquid Crystal Synthesis)
Objective: Synthesis of phenyl esters, often used as liquid crystalline mesogens. Critical Constraint: Phenols are weak nucleophiles compared to alcohols. The use of a base (Pyridine or Triethylamine) is mandatory to form the more reactive phenoxide species or to act as a nucleophilic catalyst (in the case of DMAP).
Materials
-
Reagent: this compound (1.0 equiv)
-
Substrate: Substituted Phenol (e.g., 4-cyanophenol for LC applications) (1.05 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Base: Pyridine (1.2 equiv) or Triethylamine (1.5 equiv)
-
Catalyst (Optional): 4-Dimethylaminopyridine (DMAP) (0.1 equiv) - Highly recommended for sterically hindered phenols.
Step-by-Step Procedure
-
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a nitrogen inlet.
-
Solubilization: Add the substituted Phenol (1.05 equiv) and Anhydrous DCM (0.2 M concentration relative to phenol).
-
Activation: Add the Base (Pyridine or TEA) to the stirring solution.
-
Note: If using DMAP, add it at this stage. The solution may warm slightly.[2]
-
-
Addition: Cool the mixture to 0°C using an ice bath. Add This compound dropwise (neat or dissolved in minimal DCM) over 15 minutes.
-
Why? Controlling the exotherm prevents side reactions and ensures the acid chloride does not decompose.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.
-
Validation: Monitor by TLC. The acid chloride spot (high Rf) should disappear, and a new product spot should appear.
-
-
Workup:
-
Quench with water (10 mL).
-
Wash the organic layer with 1M HCl (2x) to remove excess base/pyridine.
-
Wash with Saturated NaHCO3 (2x) to remove unreacted phenol/acid.
-
Wash with Brine (1x), dry over MgSO4, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Hexane (typical for LCs) or perform flash column chromatography.
Protocol B: Amidation with Amines (Drug Discovery)
Objective: Synthesis of stable amides for pharmaceutical evaluation. Critical Constraint: Amines are potent nucleophiles. The reaction is rapid and exothermic. Control of stoichiometry is vital to prevent bis-acylation (if primary amines are used).
Materials
-
Reagent: this compound (1.0 equiv)
-
Substrate: Primary or Secondary Amine (1.0 equiv)
-
Solvent: Anhydrous DCM
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)
Step-by-Step Procedure
-
Setup: Purge a reaction vessel with nitrogen.
-
Dissolution: Dissolve the Amine (1.0 equiv) and TEA (1.2 equiv) in Anhydrous DCM.
-
Cooling: Cool to 0°C.
-
Addition: Add This compound dropwise.
-
Observation: White smoke (HCl salts) may form if the base is insufficient, but with TEA present, a precipitate of TEA·HCl will form immediately.
-
-
Completion: Stir for 1–2 hours at room temperature. (Amidation is significantly faster than esterification).
-
Workup:
-
Dilute with DCM.
-
Wash with 1M HCl (to remove unreacted amine).
-
Wash with Saturated NaHCO3.
-
Dry and concentrate.
-
-
Purification: Most amides formed from this reagent will be solids. Recrystallization from EtOAc/Hexanes is usually sufficient.
Analytical Validation (Self-Correcting Data)
Use the following table to validate your product. If these signals are absent, check for hydrolysis of the starting material (formation of the carboxylic acid).
| Feature | Ester Product (Phenol derived) | Amide Product (Amine derived) | Diagnostic Note |
| IR (C=O Stretch) | 1735–1750 cm⁻¹ | 1630–1680 cm⁻¹ | Esters appear at higher wavenumbers than amides. |
| 1H NMR (α-CH2) | ~2.5–2.6 ppm (t) | ~2.1–2.3 ppm (t) | The CH2 next to the carbonyl shifts upfield in amides. |
| 1H NMR (Propyl) | ~0.9 ppm (t, CH3) | ~0.9 ppm (t, CH3) | Confirm the integrity of the propyl tail (integral = 3H). |
| TLC Behavior | High Rf (Non-polar) | Medium Rf (Polar) | Amides often streak on silica without MeOH. |
Experimental Workflow Visualization
Figure 2: Decision tree and workflow for processing the acyl chloride based on the target application.
References
-
Liquid Crystal Synthesis Context: The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. (Demonstrates the use of propyl-phenyl tails in mesogenic cores).
-
General Amidation Protocol: Acid chlorides react with ammonia, 1° amines and 2° amines to form amides. Chemistry LibreTexts.[3]
-
Phenol Esterification (Schotten-Baumann/PTC): O-Acylation Mechanism of p-Substituted Phenols. (Provides kinetic justification for base selection).
-
Reagent Properties: Butanoyl chloride CAS 141-75-3 Data Sheet. (Base physical properties for the butyryl chloride class).
Sources
Application Note: Synthesis of 4-(4-propylphenyl)butanoate Esters for Mesogenic Materials
Abstract
This application note details the robust synthesis of 4-(4-propylphenyl)butanoate esters , a critical class of intermediates and mesogens used in the formulation of nematic and smectic liquid crystals (LCs). Unlike simple alkyl esters, mesogenic esters require exceptional purity (>99.5%) to maintain stable phase transition temperatures (
Introduction: The Role of Phenyl Alkanoates in Liquid Crystals
Phenyl alkanoate esters serve as "soft" flexible spacers or low-viscosity dopants in LC mixtures. The 4-(4-propylphenyl)butanoate moiety specifically contributes to the longitudinal polarizability of the molecule while the propyl tail acts as a flexible terminal chain, lowering the melting point and stabilizing smectic phases.
Key Structural Features:
-
Propyl Tail: Provides van der Waals interactions for side-to-side packing.
-
Butanoate Spacer: A 4-carbon linker that decouples the rigid core from the terminal group, often introducing "odd-even" effects in phase transition temperatures.
-
Ester Linkage: Introduces a dipole moment, enhancing dielectric anisotropy (
).
Retrosynthetic Analysis & Workflow
The synthesis is designed to ensure regioselectivity (para-substitution) and complete removal of catalytic impurities (Al, Pd, or urea byproducts) that quench LC properties.
Workflow Diagram
Figure 1: Step-wise synthetic pathway from propylbenzene to the target mesogenic ester.
Experimental Protocols
Phase 1: Synthesis of 4-(4-propylphenyl)-4-oxobutanoic acid
Objective: Attach the 4-carbon chain via Friedel-Crafts Acylation.
Mechanism: Electrophilic Aromatic Substitution (
Reagents:
-
Propylbenzene (1.0 eq)
-
Succinic Anhydride (1.1 eq)
-
Aluminum Chloride (
, anhydrous) (2.2 eq) -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a mechanical stirrer, addition funnel, and
inlet. -
Solvation: Dissolve succinic anhydride (110 mmol) in DCM (150 mL) and cool to 0°C.
-
Catalyst Addition: Add
(220 mmol) portion-wise. Caution: Exothermic. Stir until a homogenous slurry forms. -
Substrate Addition: Add propylbenzene (100 mmol) dropwise over 30 minutes. The solution will turn dark red/orange (acylium ion formation).
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (formation of polar acid spot).
-
Quench: Pour the mixture carefully into ice/HCl (conc.) to break the Aluminum complex.
-
Workup: Extract with DCM (3x). Wash organic layer with brine. Dry over
.[2] -
Purification: Recrystallize from Ethanol/Water.
-
Target Yield: 85-90%
-
Purity Check:
-NMR (Look for aromatic AA'BB' system indicating para-substitution).
-
Phase 2: Reduction to 4-(4-propylphenyl)butanoic acid
Objective: Reduce the ketone carbonyl to a methylene group. Method: Wolff-Kishner Reduction (Huang-Minlon modification). Note: Clemmensen reduction (Zn/Hg) is an alternative but generates hazardous mercury waste.
Reagents:
-
Keto-acid (Intermediate A)
-
Hydrazine hydrate (
, excess) -
Potassium Hydroxide (KOH)
-
Solvent: Diethylene Glycol (high boiling point).
Protocol:
-
Mixing: In a flask, combine Keto-acid (50 mmol), KOH (150 mmol), and hydrazine hydrate (100 mmol) in diethylene glycol (80 mL).
-
Hydrazone Formation: Reflux at 120°C for 2 hours.
-
Distillation: Remove the condenser and raise temperature to 190–200°C. Distill off excess hydrazine and water.
-
Reduction: Reflux at 200°C for 3–4 hours. Gas evolution (
) will be observed. -
Workup: Cool, dilute with water, and acidify with HCl to pH 1. The product will precipitate.[3]
-
Purification: Filter and recrystallize from Hexane/Ethanol.
Phase 3: Esterification (The Mesogenic Step)
Objective: Coupling the acid with a mesogenic phenol (e.g., 4-cyanophenol, 4-alkoxyphenol). Method: Acid Chloride Route (Preferred for LCs over DCC to avoid urea impurities).
Reagents:
-
4-(4-propylphenyl)butanoic acid (1.0 eq)
-
Thionyl Chloride (
) (1.5 eq) -
Mesogenic Phenol (e.g., 4-cyanophenol) (1.0 eq)
-
Base: Pyridine or Triethylamine (TEA) (1.2 eq)
-
Solvent: Toluene (anhydrous).
Protocol:
-
Activation: Reflux the acid with
(and a drop of DMF catalyst) for 2 hours. Evaporate excess under vacuum to yield the acid chloride. -
Coupling: Dissolve the mesogenic phenol and Pyridine in dry Toluene. Cool to 0°C.
-
Addition: Add the acid chloride (dissolved in minimal toluene) dropwise.
-
Reaction: Stir at RT for 12 hours.
-
Purification (Critical for LCs):
-
Wash with dilute HCl (remove pyridine), then
(remove unreacted acid), then water. -
Column Chromatography: Silica gel (Eluent: Hexane/Ethyl Acetate 9:1).
-
Recrystallization: Repeat 2-3 times from Ethanol until the clearing point (
) is constant.
-
Critical Process Parameters & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Phase 1) | Moisture in | Use fresh, anhydrous |
| Ortho-isomer impurity | High Reaction Temp | Keep addition at 0°C; Propyl group is activating but sterics favor para. |
| Low | Impurities (Phenol/Urea) | Recrystallize repeatedly. Impurities depress |
| Coloration (Yellowing) | Oxidation of Phenol | Perform esterification under strict inert atmosphere ( |
Mesogenic Properties & Characterization
Upon synthesis, the ester must be characterized for liquid crystalline behavior using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) .
-
Expected Phases: Depending on the "R" group (phenol), these esters typically exhibit Nematic (N) or Smectic A (SmA) phases.
-
Odd-Even Effect: As a C4 spacer (even), this homologue typically has higher transition temperatures and entropies compared to the C3 or C5 analogues due to the conformation of the alkyl chain favoring linearity [1].
Characterization Workflow
Figure 2: Analytical workflow to validate mesogenic properties.
References
- Kelker, H., & Hatz, R. (1980). Handbook of Liquid Crystals. Verlag Chemie. (Classic text on LC synthesis and odd-even effects).
- Gray, G. W., & Goodby, J. W. (1984). Smectic Liquid Crystals: Textures and Structures. Leonard Hill.
-
Kelly, S. M., Fünfschilling, J., & Villiger, A. (1993). "4-(5-Alkyl-2-pyridinyl)phenyl alkanoates: some novel smectic materials for display devices." Liquid Crystals, 14(3), 699-712. Link
- Imrie, C. T. (1999). "Structure–property relationships in liquid crystalline polymers." Current Opinion in Colloid & Interface Science. (Discusses the effect of spacer length, e.g.
- Vogel's Textbook of Practical Organic Chemistry, 5th Edition. (Standard protocols for Friedel-Crafts and Wolff-Kishner reductions).
Sources
Troubleshooting & Optimization
Technical Support Center: Efficient Removal of Excess Thionyl Chloride from 4-(4-propylphenyl)butanoyl Chloride Crude
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing the common challenge of removing excess thionyl chloride (SOCl₂) following the synthesis of an acyl chloride, specifically 4-(4-propylphenyl)butanoyl chloride. We will explore the underlying principles of various removal techniques, offer step-by-step protocols, and provide troubleshooting solutions to common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing excess thionyl chloride from my crude this compound?
A1: The most common and effective methods are:
-
Vacuum Distillation: This is the preferred method for thermally stable products. It leverages the volatility of thionyl chloride to remove it under reduced pressure at a lower temperature, minimizing the risk of product decomposition.[1][2][3]
-
Azeotropic Distillation (Co-evaporation): An inert solvent, typically dry toluene, is added to the crude mixture.[2][4] Toluene forms a low-boiling azeotrope with thionyl chloride, facilitating its removal at a temperature lower than the boiling point of either component alone. This is particularly useful if the product is sensitive to higher temperatures.
-
Chemical Quenching: This involves carefully adding the reaction mixture to a cold, stirred quenching solution, such as saturated aqueous sodium bicarbonate.[1][4] This method is fast but carries the significant risk of hydrolyzing your desired acyl chloride product back to the carboxylic acid. It is generally recommended for smaller-scale reactions where the product is known to be robust or when subsequent steps can tolerate the presence of the corresponding carboxylic acid.[1]
Q2: How do I choose the best removal method for my specific experiment?
A2: The choice depends on several factors, including the thermal stability of your product, the scale of your reaction, and the required purity of the final acyl chloride. The decision tree below provides a general guideline.
Caption: Decision tree for selecting a thionyl chloride removal method.
Q3: What are the critical safety precautions when handling thionyl chloride and its byproducts?
A3: Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing hazardous sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[1][5][6] All manipulations must be performed in a well-ventilated fume hood.[1][7][8] Always wear appropriate personal protective equipment (PPE), including chemical safety goggles, acid-resistant gloves (e.g., butyl rubber), and a lab coat.[1][8][9][10] When using a rotary evaporator or vacuum pump, it is crucial to install a base trap (containing an aqueous solution of NaOH or KOH) between your apparatus and the vacuum source to neutralize the acidic vapors and protect the equipment.[1][2][11]
Q4: How can I confirm that all the thionyl chloride has been removed?
A4: A preliminary indicator is the absence of the characteristic sharp, pungent odor of thionyl chloride.[1] For more rigorous confirmation, especially in sensitive downstream applications, analytical techniques are recommended. Fourier-transform infrared (FTIR) spectroscopy can be used to check for the disappearance of SOCl₂-related peaks. For quantitative analysis, gas chromatography-mass spectrometry (GC-MS) is a highly effective method to detect any residual thionyl chloride.[1]
Physical Properties of Key Compounds
A successful separation relies on understanding the physical properties of the compounds involved. The boiling point of this compound is expected to be significantly higher than that of thionyl chloride, enabling separation by distillation.
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Notes |
| Thionyl Chloride (SOCl₂) (Reactant) | 118.97 | 74.6 - 79[5][12][13] | Highly volatile; reacts violently with water.[5][6] |
| This compound (Product) | ~238.74 | > 200 (estimated) | Expected to have a high boiling point, suitable for vacuum distillation. |
| Toluene (Azeotrope Solvent) | 92.14 | 110.6[4] | Forms a low-boiling azeotrope with thionyl chloride.[4] |
Troubleshooting Guides
Method 1: Distillation (Vacuum and Azeotropic)
This is the most reliable method for obtaining pure this compound, free from non-volatile impurities and excess reagent.
Issue 1: My product is decomposing or turning dark during distillation.
-
Cause: The distillation temperature is too high. Thionyl chloride decomposes above 140°C, and your product, this compound, may have a lower decomposition temperature.[1][14] High temperatures can lead to side reactions and charring.
-
Solution:
-
Employ Vacuum Distillation: By reducing the pressure, you significantly lower the boiling point of thionyl chloride, allowing for its removal at a much gentler temperature (e.g., below 50°C).[1][2]
-
Use an Oil Bath: Ensure even and controlled heating of the distillation flask with a magnetic stirrer.
-
Consider Azeotropic Distillation: Add dry toluene to the crude mixture. The toluene-SOCl₂ azeotrope will distill at a lower temperature than pure thionyl chloride, helping to protect your product.[2][4]
-
Issue 2: The tubing on my rotary evaporator is degrading, or the vacuum pump oil is becoming acidic.
-
Cause: Acidic vapors (HCl and SO₂) from the hydrolysis of residual thionyl chloride with atmospheric moisture are highly corrosive.[1] These vapors will damage rubber and some plastic tubing and contaminate the vacuum pump oil.
-
Solution:
-
Install a Base Trap: This is non-negotiable. Place a trap filled with a potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution between your distillation apparatus and the vacuum pump.[1][2][11] This will neutralize the corrosive gases before they reach the pump.
-
Use Chemically Resistant Tubing: Where possible, use thick-walled vacuum tubing or tubing made of resistant materials like PTFE.
-
Issue 3: I've distilled off the volatile components, but my product still contains traces of thionyl chloride.
-
Cause: Thionyl chloride can be persistent, especially if a large excess was used. A single distillation may not be sufficient for complete removal.
-
Solution:
-
Perform an Azeotropic "Chase": After the initial distillation, add a portion of dry toluene to the flask and re-evaporate under reduced pressure.[2] Repeating this process 2-3 times is highly effective at "chasing" out the final traces of thionyl chloride.[2]
-
Ensure Adequate Distillation Time: Do not rush the distillation. Hold the temperature and pressure steady until you no longer see any distillate collecting.
-
Experimental Protocol: Vacuum Distillation Workflow
Caption: Workflow for removal of excess thionyl chloride by vacuum distillation.
Method 2: Chemical Quenching
This method is faster but requires extreme caution due to its exothermic nature and the potential for product loss.
Issue 1: The quenching reaction is too vigorous and difficult to control.
-
Cause: The hydrolysis of thionyl chloride is extremely exothermic.[6] Adding the crude mixture too quickly or to a quenching solution that is not sufficiently cold will cause a violent, uncontrolled reaction, releasing large volumes of HCl and SO₂ gas and potentially causing the mixture to erupt from the flask.
-
Solution:
-
Pre-cool Everything: Ensure your quenching solution (e.g., saturated sodium bicarbonate) is thoroughly chilled in an ice-water bath before you begin.[1]
-
Slow, Dropwise Addition: Add the crude acyl chloride mixture to the cold, vigorously stirred quenching solution very slowly, drop by drop, using an addition funnel.[1]
-
Monitor Temperature: Keep a thermometer in the quenching flask and ensure the temperature does not rise significantly (ideally, keep it below 20°C).[1]
-
Issue 2: My desired product is hydrolyzing during the aqueous workup.
-
Cause: Acyl chlorides are, by nature, highly reactive towards water. The entire principle of aqueous quenching is based on the hydrolysis of thionyl chloride, but your product, this compound, will also react with water, converting it back to the starting carboxylic acid.
-
Solution:
-
Use a Biphasic System: Perform the quench by adding the crude mixture to a vigorously stirred, cold mixture of an inert organic solvent (e.g., diethyl ether, dichloromethane) and the aqueous bicarbonate solution. The desired acyl chloride will prefer the organic layer, minimizing its contact time with water.
-
Work Quickly: Once the quench is complete, immediately proceed to the extraction. Separate the layers promptly, wash the organic layer with brine, and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Re-evaluate Your Method: If product hydrolysis is a significant issue, distillation is a superior method as it avoids contact with water entirely.[1][11]
-
Issue 3: The pH of my aqueous layer is still acidic after quenching.
-
Cause: An insufficient amount of base was used. The hydrolysis of one mole of thionyl chloride produces two moles of HCl, in addition to the HCl produced during the formation of the acyl chloride itself.[6] A large amount of base is required for complete neutralization.
-
Solution:
-
Use Saturated Bicarbonate: Always use a saturated solution of sodium bicarbonate or a slight excess of a stronger base like sodium carbonate.
-
Monitor pH: After the addition is complete, check the pH of the aqueous layer with litmus paper or a pH meter. If it is still acidic, slowly add more cold bicarbonate solution until the pH is neutral or slightly basic (pH 7-8).[1]
-
Experimental Protocol: Chemical Quenching Workflow
Caption: Workflow for removal of excess thionyl chloride by chemical quenching.
References
-
Wikipedia, Thionyl chloride, [Link]
-
PubChem, Thionyl Chloride, [Link]
-
The Organic Chemistry Portal, Thionyl Chloride, [Link]
-
New Jersey Department of Health, Hazard Summary: Thionyl Chloride, [Link]
-
Merk Index, Thionyl Chloride, [Link]
-
Loba Chemie, THIONYL CHLORIDE AR Safety Data Sheet, [Link]
-
Bionium, Thionyl Chloride MATERIAL SAFETY DATA SHEET, [Link]
-
ResearchGate, How i can modify fatty acid in to acyl chloride using thionyl chloride?, [Link]
-
Reddit, Any tips on cleaning up SO2Cl2 chlorination reactions?, [Link]
-
KGROUP, Quenching Reactive Substances, [Link]
-
Science Madness, Vacuum Distillation of SOCl2 (thionyl chloride), [Link]
-
Organic Syntheses, Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling, [Link]
-
Reddit, How to efficiently remove thionyl chloride SOCl2?, [Link]
-
Reddit, Removing thionyl chloride, [Link]
-
Sciencemadness Wiki, Thionyl chloride, [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. lobachemie.com [lobachemie.com]
- 8. bionium.miami.edu [bionium.miami.edu]
- 9. nj.gov [nj.gov]
- 10. westliberty.edu [westliberty.edu]
- 11. reddit.com [reddit.com]
- 12. Thionyl Chloride | SOCl2 | CID 24386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Thionyl Chloride [commonorganicchemistry.com]
- 14. Thionyl Chloride [drugfuture.com]
Optimizing reflux time for conversion of 4-(4-propylphenyl)butanoic acid to chloride
Topic: Optimizing Reflux Time for 4-(4-propylphenyl)butanoyl Chloride Synthesis Ticket ID: CHEM-SUP-8821 Support Tier: Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are inquiring about converting 4-(4-propylphenyl)butanoic acid to its corresponding acid chloride using thionyl chloride (
While standard protocols often suggest a generic "reflux overnight," this is inefficient and potentially deleterious for your specific substrate. Your molecule contains a propyl-substituted phenyl ring attached to an aliphatic chain.[1] Extended reflux can lead to Friedel-Crafts-type intramolecular cyclization or oligomerization, resulting in dark tars.
This guide provides a self-validating protocol to determine the exact endpoint, ensuring high purity and yield.
Part 1: The Optimized Protocol (Baseline)
Use this protocol as your starting point. It is designed to minimize thermal stress while ensuring complete conversion.
Reagents & Stoichiometry
| Component | Role | Equivalents (eq) | Notes |
| Substrate | 4-(4-propylphenyl)butanoic acid | 1.0 | Ensure substrate is strictly dry (lyophilize if necessary). |
| Reagent | Thionyl Chloride ( | 1.5 - 2.0 | Excess drives equilibrium; acts as solvent if neat. |
| Catalyst | DMF (N,N-Dimethylformamide) | 0.05 (1-2 drops) | Critical: Forms the Vilsmeier-Haack intermediate. |
| Solvent | Dichloromethane (DCM) or Toluene | Optional | Use DCM for lower temp (40°C), Toluene for higher (110°C). Neat is preferred for speed. |
Step-by-Step Workflow
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a drying tube (
) or a nitrogen line to the top of the condenser. Moisture is the enemy. -
Addition: Add the carboxylic acid and clean, dry stir bar.
-
Neat method (Preferred): Add
directly. -
Solvent method: Dissolve acid in dry DCM, then add
.
-
-
Catalysis: Add 1-2 drops of anhydrous DMF. You should see immediate vigorous bubbling (
and release). -
Reflux: Heat the bath to 76°C (boiling point of
).-
Optimization Target: Start checking reaction progress at 45 minutes . Most DMF-catalyzed reactions on primary aliphatic acids complete within 60–90 minutes .
-
-
Workup: Evaporate excess
under reduced pressure.-
Pro-Tip: Add anhydrous toluene and re-evaporate (azeotropic removal) to strip the final traces of thionyl chloride.
-
Part 2: Optimization Logic (Kinetic Profiling)
Do not guess the time. Measure it.
How to Determine the Perfect Reflux Time
You cannot monitor the acid chloride directly on silica gel TLC because it hydrolyzes back to the starting material or decomposes. You must use a Quench-Check method.
The Methanol Quench Protocol:
-
Take a 50 µL aliquot of the reaction mixture.
-
Dispense it immediately into a vial containing 200 µL of dry Methanol .
-
Wait 1 minute (converts Acid Chloride
Methyl Ester). -
Run TLC of this mixture against the starting Acid.
-
Spot A: Starting Acid
-
Spot B: Reaction Aliquot (Quenched)
-
Result: The Methyl Ester will be significantly less polar (higher
) than the Acid. -
Endpoint: When Spot B shows only the top spot (Ester) and zero baseline spot (Acid), the reaction is done.
-
Reaction Mechanism & Catalysis
Understanding why we use DMF allows you to troubleshoot failures. DMF reacts with
Caption: The DMF catalytic cycle. The Vilsmeier intermediate lowers the activation energy, reducing required reflux time.
Part 3: Troubleshooting (Q&A)
Q: My reaction mixture turned black/tarry. What happened? A: You likely over-refluxed. Phenyl-substituted aliphatic chains are susceptible to thermal degradation or polymerization if heated too long in the presence of strong Lewis acids (generated in situ).
-
Fix: Reduce reflux time. Use the "Methanol Quench" method at 30-minute intervals. Once conversion is >98%, stop heating immediately.
Q: I see a solid precipitate forming during reflux. Is this wrong? A: Not necessarily. This is often the Vilsmeier intermediate (which is ionic and insoluble in non-polar solvents) or the amine hydrochloride salt if you used a base trap.
-
Check: If the solid disappears upon quenching or workup, it was a reactive intermediate. If it remains, it might be the acid anhydride (a common byproduct if
is insufficient).
Q: The TLC shows the reaction is stuck at ~80% conversion after 3 hours. A: This is a "Stalled Equilibrium."
-
Old Reagent: Your
may have hydrolyzed. If it looks yellow/orange or has a crust, distill it or buy fresh. -
Lack of Catalyst: Did you forget the DMF? Without it, aliphatic acids react slowly.
-
Inhibition:
and gases must escape.[2] Ensure your reflux condenser is not "sealed" tight (use a drying tube, not a stopper).
Q: How do I remove the last traces of Thionyl Chloride? It interferes with my next step. A: Thionyl chloride "sticks" to products.[3][4]
-
Technique: Add dry toluene to your crude residue and rotary evaporate again.[3] The toluene/
azeotrope helps drag the reagent out. Repeat 2-3 times.
Part 4: Safety & Handling (Critical)
Warning: DMCC Formation
When using DMF with
-
Risk: DMCC is a potent carcinogen and lachrymator.
-
Mitigation: Always remove excess
and volatiles under high vacuum into a liquid nitrogen trap. Treat the trap waste with aqueous ammonia or hydroxide to neutralize acyl chlorides before disposal.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Organic Chemistry Portal. (n.d.). Acid Chlorides - Synthesis and Reactivity. Retrieved from [Link]
-
Levin, D. (1997). Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination. Organic Process Research & Development. (Discusses DMCC formation).[5][6] [Link]
Sources
Validation & Comparative
1H NMR shifts of 4-(4-propylphenyl)butanoyl chloride vs carboxylic acid precursor
Comparative Guide: H NMR Diagnostics for Acyl Chloride Synthesis
Subject: this compound vs. Carboxylic Acid Precursor Application: Intermediate validation in drug discovery and organic synthesis.
Executive Summary: The "Go/No-Go" Signals
For the synthetic chemist, the conversion of the carboxylic acid to the acid chloride is confirmed by two distinct spectroscopic events. Failure to observe both indicates incomplete reaction or hydrolysis during sample preparation.
| Diagnostic Feature | Precursor (Acid) | Product (Chloride) | Status |
| CRITICAL SHIFT | |||
| Acidic Proton ( | Absent | Confirmation | |
| Internal Standard | Propyl | Propyl | Integration Ref. |
Theoretical Framework & Mechanism
The transformation from a carboxylic acid to an acyl chloride fundamentally alters the electronic environment of the
The Deshielding Effect[1][2]
-
Inductive Effect: Chlorine is significantly more electronegative than the hydroxyl group's oxygen in the context of the carbonyl. While oxygen is electronegative, it donates electron density via resonance. Chlorine is a poor resonance donor but a strong inductive withdrawer.
-
Anisotropy: The carbonyl carbon in the acyl chloride is more electrophilic (partial positive charge), which pulls electron density away from the adjacent
-methylene protons. -
Result: This deshields the
-protons, causing a predictable downfield shift of approximately +0.60 ppm .
Reaction Pathway Visualization
The following diagram illustrates the synthesis and the corresponding NMR shift logic.
Figure 1: Reaction pathway showing the conversion of the acid to the acyl chloride and the associated shift in the alpha-methylene signal.
Detailed H NMR Data Comparison
The following data is based on characteristic shifts for aryl-substituted butanoic acid derivatives in
Molecule Structure:
| Proton Assignment | Label | Precursor (Acid) | Product (Chloride) | Multiplicity | |
| (f) | 2.35 | 2.95 | Triplet | +0.60 | |
| (e) | 1.96 | 2.08 | Quintet | +0.12 | |
| Benzylic ( | (d) | 2.65 | 2.68 | Triplet | +0.03 |
| Aromatic Ring | Ar | 7.10 – 7.15 | 7.10 – 7.15 | Multiplet | ~0.00 |
| Benzylic (Propyl) | (c) | 2.55 | 2.55 | Triplet | 0.00 |
| Propyl Middle | (b) | 1.62 | 1.62 | Sextet | 0.00 |
| Methyl Terminus | (a) | 0.93 | 0.93 | Triplet | 0.00 |
| Carboxyl/Hydroxyl | -OH | 11.0 – 12.0 | Absent | Broad Singlet | N/A |
Key Insight: The propyl chain protons (a, b, c) and the aromatic protons serve as excellent internal standards . Their integration values should remain constant relative to the shifting
Experimental Protocol: Synthesis & Analysis
To ensure a clean spectrum free of hydrolysis artifacts, follow this anhydrous protocol.
Reagents
-
Substrate: 4-(4-propylphenyl)butanoic acid (1.0 eq)
-
Reagent: Thionyl Chloride (
) (2.0 – 5.0 eq) -
Solvent (Reaction): Neat or anhydrous Dichloromethane (DCM)
-
Solvent (NMR): Anhydrous
(stored over molecular sieves)
Step-by-Step Methodology
-
Setup: Place the carboxylic acid in a flame-dried round-bottom flask under an inert atmosphere (
or ). -
Addition: Add Thionyl Chloride dropwise. If using neat conditions, no solvent is necessary. If the acid is solid and bulky, a small amount of anhydrous DCM can be used to solubilize.
-
Reflux: Heat to reflux (approx. 75°C for neat
) for 2–3 hours. -
Monitoring: Aliquots cannot be checked by TLC directly (chloride hydrolyzes on silica). Use mini-workup: quench a drop in methanol to form the methyl ester, then check TLC.
-
Isolation (Crucial for NMR):
-
Remove excess
via vacuum distillation or rotary evaporation. -
Chase Step: Add anhydrous toluene or DCM and re-evaporate 2x to azeotrope off trace
and .
-
-
NMR Prep: Dissolve the resulting oil/solid immediately in anhydrous
. Run the spectrum immediately.[1]
Troubleshooting & Quality Control
Acyl chlorides are moisture-sensitive. A "mixed" spectrum often indicates hydrolysis inside the NMR tube.
Scenario A: The "Ghost" Peak
-
Observation: You see a triplet at 2.95 ppm (product) AND a triplet at 2.35 ppm (starting material).
-
Cause: Incomplete reaction OR wet
caused hydrolysis. -
Fix: Check the integration ratio. If the acid peak grows over time (re-scan after 10 mins), your solvent is wet.
Scenario B: Broad Hump at 5-8 ppm
-
Observation: A broad, wandering peak appears in the aromatic/olefinic region.
-
Cause: High concentration of dissolved
gas. -
Fix: The sample was not dried sufficiently under high vacuum. Re-evaporate with toluene.
Scenario C: Missing Peaks
-
Observation: No peaks in the 10-12 ppm range.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard reference for acyl chloride
-proton shifts). -
National Institute of Standards and Technology (NIST). (2023). Mass Spectrometry Data Center: 3-Phenylpropanoyl chloride. Link (Structural analogue data for hydrocinnamoyl chloride confirming benzylic/alpha shifts).
-
Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. Link (Protocol validation for thionyl chloride mediated conversions).
-
Reich, H. J. (2024).[3] Structure Determination Using NMR: Chemical Shifts. University of Wisconsin-Madison. Link (Authoritative database for proton chemical shift correlations).
Comparative Analysis of the Carbonyl Stretch in 4-(4-propylphenyl)butanoyl Chloride via IR Spectroscopy
An In-Depth Technical Guide
This guide provides a comprehensive analysis of the Infrared (IR) spectroscopy of 4-(4-propylphenyl)butanoyl chloride, focusing on the characteristic carbonyl (C=O) stretching frequency. Designed for researchers and professionals in chemical synthesis and drug development, this document delves into the theoretical underpinnings that govern the C=O vibrational frequency and presents a comparative framework against analogous functional groups. We will explore the electronic effects influencing bond strength, provide robust experimental protocols for accurate data acquisition, and present comparative data to underscore the diagnostic power of IR spectroscopy in reaction monitoring and quality control.
The Theoretical Landscape: Why Acyl Chlorides Are Unique in IR Spectroscopy
Infrared spectroscopy measures the vibrations of molecular bonds, which absorb infrared radiation at specific frequencies corresponding to the energy required to excite the vibration. The carbonyl (C=O) double bond, due to its large change in dipole moment during stretching, produces one of the most intense and diagnostically useful signals in an IR spectrum, typically found in the 1650-1850 cm⁻¹ region.[1][2][3][4]
The precise frequency of the C=O stretch is exquisitely sensitive to the electronic environment of the carbonyl group. For this compound, the key structural features influencing this frequency are:
-
The Acyl Chloride Functional Group: The defining feature is the highly electronegative chlorine atom attached to the carbonyl carbon. Chlorine exerts a powerful electron-withdrawing inductive effect (-I effect), pulling electron density away from the carbonyl carbon.[5][6] This strengthens and shortens the C=O double bond, requiring more energy to stretch. Consequently, acyl chlorides exhibit a characteristically high stretching frequency, typically around 1800 cm⁻¹.[1][2][7] The resonance effect, where chlorine's lone pairs could donate electron density, is minimal for halogens and is overwhelmingly dominated by the inductive effect.[1]
-
The Aliphatic Linker: The butanoyl portion of the molecule includes a -(CH2)3- alkyl chain. This chain serves as an insulator, preventing any electronic communication (conjugation) between the phenyl ring and the carbonyl group.[3] The alkyl groups themselves are weakly electron-donating, which would theoretically slightly lower the frequency compared to a molecule like acetyl chloride, but the primary determinant of the frequency remains the acyl chloride group itself.
-
The Terminal Phenyl Group: Because the phenyl ring is separated from the carbonyl by the three-carbon chain, its electronic effects (resonance) cannot influence the C=O bond. This is a critical distinction. If the phenyl ring were directly attached (as in benzoyl chloride), conjugation would delocalize the pi electrons, weakening the C=O bond and lowering its stretching frequency.[3][6] In this compound, this effect is absent.
Based on this analysis, the C=O stretch for this compound is predicted to appear in the high-frequency range characteristic of a saturated, aliphatic acyl chloride, approximately 1800-1810 cm⁻¹ .[2][6]
A Comparative Framework: The Diagnostic Power of the Carbonyl Frequency
The true utility of the carbonyl stretch is realized when comparing the IR spectrum of this compound to its synthetic precursors and potential byproducts. This comparison is fundamental to verifying reaction completion and sample purity.
| Compound Class | Example Compound | Typical C=O Stretch (cm⁻¹) | Key Influencing Factors |
| Acyl Chloride | This compound | ~1805 | Strong Inductive Effect of Chlorine dominates, strengthening the C=O bond.[1][2][6] |
| Carboxylic Acid | 4-(4-propylphenyl)butanoic acid | ~1710 (broad) | Hydrogen Bonding (dimerization) significantly weakens the C=O bond; Resonance also contributes.[2][8] |
| Ester | Methyl 4-(4-propylphenyl)butanoate | ~1735 | Moderate inductive effect and competing resonance from the -OR group.[2][6][9] |
| Ketone (Aromatic) | 4-(4-propylphenyl)acetophenone | ~1685 | Direct Conjugation with the aromatic ring delocalizes electrons, weakening the C=O bond.[3] |
This table clearly demonstrates how a shift of nearly 100 cm⁻¹ can differentiate the product acyl chloride from the starting carboxylic acid, confirming the success of a chlorination reaction (e.g., using thionyl chloride).
Visualizing Electronic Influences
The following diagram illustrates how different substituents electronically influence the carbonyl bond, leading to the observed shifts in IR stretching frequency.
Caption: Electronic effects on C=O bond strength and IR frequency.
Experimental Protocol: High-Integrity Data Acquisition
Acquiring a clean, artifact-free IR spectrum of an acyl chloride requires careful attention to its reactive nature. Acyl chlorides readily hydrolyze with atmospheric moisture to form the corresponding carboxylic acid and corrosive HCl gas.[7]
Method 1: Neat Liquid Film (Traditional)
This method is suitable for liquid samples and provides a strong signal.
Materials:
-
FTIR Spectrometer
-
Demountable Salt Plates (e.g., NaCl or KBr), desiccated
-
Dry, gas-tight syringe or pipette
-
Anhydrous solvent (e.g., CCl₄ or CHCl₃) for cleaning (use in fume hood)
-
Nitrogen or Argon gas line
Procedure:
-
Instrument Preparation: Purge the FTIR sample compartment with dry nitrogen or air for at least 15 minutes to minimize atmospheric water and CO₂ interference.
-
Background Spectrum: Collect a background spectrum of the empty sample compartment. This is crucial for obtaining a clean sample spectrum.
-
Sample Handling (in a fume hood):
-
Ensure salt plates are clean and dry. Polish with a soft cloth if necessary.
-
Using a dry syringe, draw a small amount of this compound.
-
Apply one small drop of the liquid to the center of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.
-
-
Data Acquisition:
-
Immediately place the assembled salt plates into the spectrometer's sample holder.
-
Acquire the sample spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Cleaning: Disassemble the plates immediately after analysis. Clean them thoroughly with an anhydrous solvent in a fume hood and store them in a desiccator.
Method 2: Attenuated Total Reflectance (ATR-FTIR)
ATR is a modern, rapid technique that requires minimal sample preparation and is less susceptible to pathlength issues.[10]
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)
-
Dry pipette
-
Solvent for cleaning (e.g., isopropanol or acetone)
Procedure:
-
Instrument Preparation: Ensure the ATR crystal is clean.
-
Background Spectrum: Collect a background spectrum with the clean, empty ATR crystal.
-
Sample Application: Place a single drop of this compound directly onto the ATR crystal, ensuring it covers the crystal surface.
-
Data Acquisition: Acquire the spectrum using the same parameters as the transmission method.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue immediately after the measurement.
Experimental Workflow Diagram
Caption: Workflow for IR spectral analysis of acyl chlorides.
Conclusion
The carbonyl stretching frequency of this compound serves as a powerful diagnostic tool for chemists. Its appearance at a high wavenumber (~1805 cm⁻¹) is a direct consequence of the strong inductive electron withdrawal by the chlorine atom, an effect unmitigated by resonance due to the insulating aliphatic chain. This distinct spectral position allows for unambiguous differentiation from its parent carboxylic acid (~1710 cm⁻¹) and corresponding ester (~1735 cm⁻¹). By employing meticulous, anhydrous sample handling techniques with either traditional transmission or modern ATR-FTIR methods, researchers can reliably leverage this spectral feature to monitor reaction progress, verify product identity, and ensure sample purity with high confidence.
References
-
Vertex AI Search Result[11]: Information on the inductive effect of alkyl substituents on carbonyl stretching frequencies.
-
Khan Academy. (n.d.). IR signals for carbonyl compounds. [Link]
-
Wikipedia. (n.d.). Acyl chloride. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds. [Link]
- Pavia, D. L., Lampman, G. M., & Kriz, G. S. (n.d.). Infrared Spectroscopy. (Note: While the direct link is to a general search result, this information is standard in most organic chemistry spectroscopy textbooks like the Pavia text).
-
Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]
-
Reddit. (2024). How to identify an Acyl Chloride in an IR spectra?. [Link]
-
ResearchGate. (2009). Substituent effects on carbonyl stretching frequencies in substituted styryl-2-naphthyl ketones. [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
ResearchGate. (2006). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. [Link]
-
Chemistry LibreTexts. (2022). IR Spectroscopy. [Link]
-
PubChem. (n.d.). 4-(4-Isopropylphenyl)butanoic acid. [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Carbonyl Compounds. [Link]
-
University of Calgary. (n.d.). Spectroscopic Analysis: Acyl Chlorides. [Link]
-
University of Colorado Boulder. (n.d.). IR Absorption Table. [Link]
-
Journal of Chemical Education. (2001). Safe Preparation of HCl and DCl for IR Spectroscopy. [Link]
-
NIST WebBook. (n.d.). Butanoic acid, propyl ester. [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of propyl methanoate. [Link]
-
NIST WebBook. (n.d.). 4-(4-Nitrophenyl)butyric acid. [Link]
-
PubChem. (n.d.). Methyl 4-(4-nitrophenyl)butanoate. [Link]
-
NIST WebBook. (n.d.). Butanoic acid, methyl ester. [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of butanoic acid. [Link]
-
Chemsrc. (n.d.). Methyl 4-(4-aminophenyl)butanoate. [Link]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acyl chloride - Wikipedia [en.wikipedia.org]
- 8. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. infrared spectrum of propyl methanoate C4H8O2 HCOOCH2CH2CH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of propyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.pg.edu.pl [chem.pg.edu.pl]
Comparing reactivity of 4-(4-propylphenyl)butanoyl chloride vs benzoyl chloride
Executive Summary: The Structural Divergence
In the optimization of acylation reactions—whether for pharmaceutical intermediates or liquid crystal synthesis—the choice between 4-(4-propylphenyl)butanoyl chloride (PPBC) and benzoyl chloride (BzCl) represents a fundamental decision between aliphatic and aromatic acyl reactivity.
While both reagents introduce a lipophilic domain to the target molecule, their kinetic profiles differ by orders of magnitude. This guide objectively compares their electrophilicity, hydrolytic stability, and optimal reaction conditions.
| Feature | This compound (PPBC) | Benzoyl Chloride (BzCl) |
| Classification | Aliphatic Acyl Chloride | Aromatic Acyl Chloride |
| Reactivity | High (Kinetic Control) | Moderate (Thermodynamic Stability) |
| Dominant Effect | Inductive (+I) from alkyl chain | Resonance (+M) from phenyl ring |
| Hydrolysis Risk | Rapid / Violent | Slow / Gradual |
| Primary Use | Linker insertion, Lipophilic modification | Benzoylation (Protection), Schotten-Baumann |
Molecular Architecture & Theoretical Reactivity
To control the outcome of an acylation, one must understand the electronic environment of the carbonyl carbon.[1]
Benzoyl Chloride: The Resonance Brake
Benzoyl chloride exhibits reduced electrophilicity due to the conjugation of the phenyl ring with the carbonyl group. The
-
Consequence: Higher activation energy (
) for nucleophilic attack. -
Mechanism: The transition state is crowded, and the resonance stabilization must be broken to form the tetrahedral intermediate.
This compound: The Aliphatic Accelerator
In PPBC, the carbonyl group is separated from the aromatic ring by a three-carbon saturated linker (
-
Consequence: The carbonyl carbon retains high electrophilicity.
-
Mechanism: Nucleophilic attack is rapid, unhindered by resonance stabilization, leading to faster reaction rates.
Mechanistic Visualization (DOT)
Figure 1: Comparative energy landscapes. The resonance stabilization in benzoyl chloride creates a higher barrier to reaction compared to the aliphatic PPBC.
Experimental Benchmarking
The following data synthesizes standard reactivity trends for aryl-alkyl vs. aryl acyl chlorides. While specific kinetic constants for PPBC are proprietary to specific manufacturing batches, they follow the established physical organic chemistry of butyryl chloride derivatives.
Hydrolysis Rates (Moisture Sensitivity)
The half-life (
| Reagent | Relative Hydrolysis Rate ( | Observation | |
| Benzoyl Chloride | 1.0 (Reference) | ~16 minutes | Gradual evolution of HCl fumes. |
| PPBC | ~1,000 - 5,000 | < 1 second | Violent reaction; immediate exotherm and misting. |
Implication: PPBC requires strictly anhydrous conditions (Schlenk line or glovebox recommended), whereas Benzoyl Chloride can often be handled in open air for short periods or used in Schotten-Baumann conditions (biphasic water/DCM).
Aminolysis Selectivity
When reacting with polyamines or substrates with competing nucleophiles:
-
PPBC: Shows low selectivity . It will acylate the most accessible nucleophile immediately. Requires low temperatures (-78°C to 0°C) to control regioselectivity.
-
Benzoyl Chloride: Shows moderate selectivity . It allows for thermodynamic equilibration in some reversible steps and reacts preferentially with primary over secondary amines at controlled rates.
Standardized Protocol: Competitive Reactivity Assay
To empirically verify the reactivity difference in your specific matrix, use this self-validating competitive assay.
Materials[2][3][4][5]
-
Substrate: Benzylamine (1.0 equiv)
-
Reagent A: Benzoyl Chloride (1.0 equiv)
-
Reagent B: this compound (1.0 equiv)
-
Solvent: Anhydrous DCM (
M) -
Base: Pyridine (2.5 equiv)
Workflow (DOT)
Figure 2: Competitive aminolysis workflow. Due to the higher electrophilicity of the aliphatic PPBC, it will kinetically dominate the product distribution.
Interpretation
If PPBC is the "Aliphatic Accelerator," you will observe >90% conversion to the N-benzyl-4-(4-propylphenyl)butanamide before significant benzoylation occurs. This confirms that PPBC must be added slowly to the nucleophile , whereas Benzoyl Chloride can often be added in one portion.
Handling & Storage Guidelines
The structural differences dictate distinct storage protocols to prevent degradation.
| Parameter | This compound | Benzoyl Chloride |
| Storage Temp | 2-8°C (Refrigerated) | Room Temperature (20-25°C) |
| Atmosphere | Argon/Nitrogen (Strict) | Dry Air / Nitrogen |
| Degradation Mode | Ketene Formation: Can eliminate HCl to form ketenes if | Hydrolysis: Slowly converts to Benzoic Acid (white solid precipitate). |
| Shelf Life | 6-12 Months (if sealed) | >2 Years |
Critical Safety Note: PPBC contains
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Establishes the fundamental reactivity difference between aliphatic and aromatic carbonyls).
-
Guthrie, J. P. (1991). Hydrolysis of esters of oxy acids: pKa values for strong acids. Canadian Journal of Chemistry, 69(12), 1893-1903. (Provides kinetic data on acyl substitution).
-
Bentley, T. W., & Shim, C. S. (1993). Mechanism of hydrolysis of acid chlorides. Journal of the Chemical Society, Perkin Transactions 2, (9), 1659-1663. (Detailed mechanistic study on benzoyl chloride hydrolysis).
-
BLD Pharm. (2024). Product Safety Data Sheet: this compound. (Specific physical property data).
Sources
Technical Guide: TLC Monitoring of Acid Chloride Formation from 4-(4-propylphenyl)butanoic acid
Executive Summary
The Core Challenge: Monitoring the conversion of 4-(4-propylphenyl)butanoic acid to its acid chloride via Thin Layer Chromatography (TLC) presents a specific analytical trap. Acid chlorides are highly reactive electrophiles that rapidly hydrolyze upon contact with the slightly acidic, moisture-containing silica gel of standard TLC plates.[1]
The Result: A direct spot of the reaction mixture will revert to the starting material (carboxylic acid) on the plate, leading to a "false negative" where the reaction appears to have made no progress despite being complete.
The Solution: This guide compares the standard "Direct Spotting" method against two derivatization techniques: Methanol Quench and Amine Quench . For the lipophilic substrate 4-(4-propylphenyl)butanoic acid, the Methanol Quench is identified as the superior routine monitoring method due to the distinct polarity shift between the parent acid and the resulting methyl ester.
Part 1: The Challenge (Mechanism of Failure)
To understand why standard monitoring fails, one must analyze the interaction between the analyte and the stationary phase.
-
Reaction: You react 4-(4-propylphenyl)butanoic acid with Thionyl Chloride (
) or Oxalyl Chloride ( ). -
Sampling: You spot the resulting acid chloride onto a Silica Gel 60
plate. -
Hydrolysis: Silica gel contains bound water and surface silanol groups (
). As the acid chloride travels up the plate, it reacts with this water/silanol. -
Observation: The acid chloride converts back to 4-(4-propylphenyl)butanoic acid. You observe a spot with the exact
of your starting material.
Chemical Pathway Visualization
The following diagram illustrates the reaction pathways and the "TLC Trap."
Figure 1: The chemical fate of acid chlorides during TLC analysis. Direct spotting leads to hydrolysis, mimicking the starting material.
Part 2: Comparative Analysis of Monitoring Methods
The following table compares the three primary methods for monitoring this specific lipophilic acid.
| Feature | Method A: Direct Spotting | Method B: Methanol Quench (Recommended) | Method C: Amine Quench |
| Principle | Spot reaction mixture directly on plate. | React aliquot with MeOH to form Methyl Ester. | React aliquot with amine (e.g., Morpholine) to form Amide. |
| Observed | Same as Starting Material (~0.25). | Significantly higher (~0.70). | Distinct, usually lower than ester (~0.40). |
| Reliability | Fail (False Negative). | High . | High . |
| Speed | Instant. | < 1 minute. | < 2 minutes. |
| Pros | None. | Fast; Ester separates well from non-polar impurities. | Useful if the Ester |
| Cons | Misleading results.[1] | Requires dry MeOH.[2] | Requires secondary amine; slightly more complex. |
Experimental Data: Predicted Values
Solvent System: 80:20 Hexanes:Ethyl Acetate (v/v) Substrate: 4-(4-propylphenyl)butanoic acid derivatives
| Compound | Polarity | Predicted | Appearance (UV 254nm) |
| Starting Acid | High (H-bonding) | 0.20 - 0.30 | Streaking spot (typical of acids). |
| Acid Chloride | N/A (Unstable) | 0.20 - 0.30 | Appears as Acid (Hydrolyzed). |
| Methyl Ester | Low (No H-donor) | 0.65 - 0.75 | Sharp, distinct spot near top. |
| Amide (Benzyl) | Medium | 0.40 - 0.50 | Sharp spot, middle of plate. |
Interpretation: The disappearance of the baseline "streak" (Acid) and the appearance of a high-running, sharp spot (Ester) confirms the conversion to Acid Chloride is complete.
Part 3: Detailed Experimental Protocols
Reaction Setup (Standard)
-
Substrate: 1.0 eq 4-(4-propylphenyl)butanoic acid.
-
Solvent: Dichloromethane (DCM) [Anhydrous].
-
Reagent: 1.2 eq Oxalyl Chloride + 2 drops DMF (Catalyst).
-
Conditions:
to Room Temperature, atmosphere.
The "Mini-Workup" Monitoring Protocol (Methanol Quench)
Do not skip the quenching step. Follow this strictly to validate the reaction.
Materials:
-
Small GC vial or test tube.
-
Dry Methanol (MeOH).[2]
-
TLC Capillaries.[3]
-
TLC Plate (Silica Gel 60
).[3] -
Mobile Phase: 80% Hexanes / 20% Ethyl Acetate.
Step-by-Step:
-
Prepare Quench Vial: Place ~0.5 mL of dry Methanol into a small vial.
-
Sample: Dip a glass capillary into the reaction mixture to draw up ~5
L of solution. -
Quench: Plunge the capillary into the Methanol vial and agitate.
-
Observation: You may see a wisp of "smoke" (HCl gas) or feel slight heat. This indicates the acid chloride reacting with methanol to form the methyl ester.
-
-
Spotting:
-
Lane 1: Starting Material (Acid) reference (dissolved in MeOH).
-
Lane 2: Co-spot (Acid + Quenched Reaction Mix).
-
Lane 3: Quenched Reaction Mix (The Methyl Ester).
-
-
Elution: Run the plate in 80:20 Hex/EtOAc.
-
Visualization: Observe under UV lamp (254 nm). The phenyl ring in the propylphenyl group provides strong UV absorption.
Decision Workflow
Figure 2: Decision tree for interpreting TLC results using the Methanol Quench method.
References
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides.[4][5][6][7]Link
-
Chemistry LibreTexts. (2019). 22.9: Reactions of Carboxylic Acids - Acid Chlorides.[4][5][6]Link
-
ResearchGate Discussion. (2019). TLC Monitoring of Acyl Chloride Formation.[1][8]Link
-
PubChem. (2025).[9][10] 4-(4-isopropylphenyl)butanoic acid (Analogous Property Data).Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. sciencemadness.org [sciencemadness.org]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. 4-(4-Isopropylphenyl)butanoic acid | C13H18O2 | CID 347674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Oxo-4-(4-propylphenyl)butanoic acid | C13H16O3 | CID 725542 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to the Elemental Analysis of 4-(4-propylphenyl)butanoyl chloride: Standards, Protocols, and Comparative Methodologies
Audience: Researchers, scientists, and drug development professionals.
Abstract: In the synthesis of complex molecules and active pharmaceutical ingredients (APIs), the precise characterization of reactive intermediates is paramount. 4-(4-propylphenyl)butanoyl chloride, a key building block, presents a common analytical challenge due to its inherent reactivity. Ensuring its stoichiometric integrity and purity is not merely a quality control checkpoint but a critical determinant for the success of subsequent synthetic steps. This guide provides an in-depth comparison of analytical standards and methodologies for the elemental analysis of this acyl chloride. We will move beyond simple protocol recitation to explore the underlying principles of combustion analysis, the indispensable role of Certified Reference Materials (CRMs), and the strategic application of complementary techniques like HPLC and spectroscopy. This document is designed to equip researchers with the expertise to establish a robust, self-validating analytical workflow, ensuring the highest degree of scientific integrity in their work.
Part 1: The Gold Standard: Combustion-Based Elemental Analysis
The definitive method for determining the elemental composition of an organic compound is combustion analysis. This technique provides the fundamental mass percentages of elements like carbon, hydrogen, and, critically for acyl chlorides, chlorine. The result is a direct measure of the compound's empirical formula, serving as a primary confirmation of its identity and purity against theoretical values.
The Core Principle: From Organic Covalent to Ionic Quantifiable
The analysis hinges on the complete, high-temperature oxidation of the organic sample in an oxygen-rich environment. This process quantitatively converts the covalently bonded chlorine atom within the this compound molecule into inorganic hydrogen chloride (HCl).[1][2] This resulting HCl is then captured in an aqueous absorption solution, where it dissociates into quantifiable chloride ions (Cl⁻).[3]
The theoretical elemental composition of this compound (Formula: C₁₃H₁₇ClO, Molecular Weight: 224.72 g/mol ) serves as our benchmark:
-
Carbon (C): 69.48%
-
Hydrogen (H): 7.62%
-
Chlorine (Cl): 15.78%
-
Oxygen (O): 7.12% (Typically determined by difference)
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines the standard procedure using a modern automated combustion analyzer. The causality behind each step is explained to underscore the importance of meticulous execution.
Workflow: Combustion Analysis of this compound
Caption: Workflow for combustion-based elemental analysis.
Protocol Details:
-
Sample Preparation:
-
Action: Accurately weigh 5-10 mg of this compound into a tin or silver capsule. Due to the hydrolytic instability of acyl chlorides, this step should be performed swiftly in a low-humidity environment or a glovebox.[4]
-
Causality: The high reactivity with atmospheric moisture can convert the acyl chloride to its corresponding carboxylic acid, which would yield an inaccurate, lower chlorine value and a higher oxygen value.[5] The capsule ensures complete combustion and contains the sample.
-
-
Combustion:
-
Action: The sealed capsule is introduced into the combustion tube of the elemental analyzer, which is heated to 900-1100°C. A pulse of pure oxygen is injected.
-
Causality: The high temperature and oxygen-rich atmosphere ensure that the complex organic molecule is completely broken down into simple gaseous products like CO₂, H₂O, and HCl.[6]
-
-
Gas Purification and Collection:
-
Action: The resultant gas mixture is swept by a helium carrier gas through a series of traps and scrubbers to remove other interfering elements (like sulfur or nitrogen oxides, if present) before the HCl is quantitatively absorbed into a collection solution.
-
Causality: Isolation of HCl is crucial for specific and accurate quantification of chlorine.
-
-
Quantification:
-
Action: The chloride ion concentration in the absorption solution is determined. Three common methods are compared below.
-
Causality: The choice of quantification technique depends on the required sensitivity, available instrumentation, and laboratory throughput.
-
Data Presentation: Comparing Quantification Techniques
The final quantification step is critical. Below is a comparison of common techniques for determining the chloride concentration in the absorption solution.
| Quantification Method | Principle | Advantages | Disadvantages | Typical Precision |
| Argentometric Titration | The solution is titrated with a standardized silver nitrate (AgNO₃) solution. The endpoint, where all Cl⁻ has precipitated as AgCl, is detected using an indicator or potentiometrically.[7] | Cost-effective, well-established method. | Less sensitive than other methods, can be time-consuming for manual titrations. | ±0.3% |
| Ion Chromatography (IC) | The absorption solution is injected into an IC system. The chloride ions are separated from other potential anions on an ion-exchange column and detected by a conductivity detector.[3] | High specificity, can simultaneously quantify other halogens (Br, I). | Higher initial instrument cost, requires specific columns and eluents. | ±0.2% |
| Microcoulometry | The solution is introduced into a titration cell where silver ions (Ag⁺) are generated coulometrically. The amount of charge required to precipitate all the chloride as AgCl is measured, which is directly proportional to the amount of chlorine.[8] | Extremely sensitive and accurate, considered a standard method (e.g., ASTM D5808).[8] | Dedicated instrumentation required, can be sensitive to matrix effects. | ±0.1-0.2% |
Interpreting Results: A successful analysis should yield results within ±0.4% of the theoretical values for each element. For example, an acceptable chlorine result for this compound would fall between 15.38% and 16.18%. Deviations outside this range may indicate impurities, incomplete combustion, or sample degradation.
Part 2: Trustworthiness Through Standardization
The data generated from combustion analysis is only as reliable as the calibration of the instrument. This is where Certified Reference Materials (CRMs) become indispensable.
The Foundational Role of Certified Reference Materials (CRMs)
A CRM is a highly characterized and stable material with one or more certified property values, produced under a robust quality system like ISO 17034.[9] In elemental analysis, CRMs are used to:
-
Calibrate the instrument: Establish a reliable response curve.
-
Validate the method: Prove that the analytical procedure is accurate and precise.
-
Ensure traceability: Link the measurement results to a recognized international standard.
Logic of Calibration with a Certified Reference Material
Caption: Using a CRM to ensure the accuracy of sample analysis.
Selecting an Appropriate Standard for an Acyl Chloride
A specific CRM for the niche compound this compound is unlikely to exist. Therefore, we must select a suitable alternative. The ideal CRM for this purpose should be:
-
A solid: For ease of handling and weighing.
-
Non-hygroscopic and stable: To ensure the certified value remains constant.
-
Structurally simple with a certified chlorine content: To serve as a reliable proxy.
Comparison of Potential Organic Chlorine CRMs:
| Certified Reference Material | Formula | % Chlorine (Theoretical) | Physical State | Key Advantages |
| 4-Chlorobenzoic Acid | C₇H₅ClO₂ | 22.65% | Solid | Widely available, high purity, stable. |
| 2-Chloro-4-nitrobenzoic acid | C₇H₄ClNO₄ | 17.59% | Solid | Stable crystalline solid. |
| trans-1,2-Dichloroethylene | C₂H₂Cl₂ | 73.14% | Liquid | High chlorine content, but volatile. Requires specialized handling. |
For routine analysis, 4-Chlorobenzoic Acid is an excellent and highly recommended choice due to its stability and commercial availability from numerous accredited suppliers.[10]
Part 3: A Holistic View: Alternative & Complementary Techniques
While elemental analysis confirms the empirical formula, it provides limited information about organic impurities, such as the starting carboxylic acid or hydrolyzed byproducts. A comprehensive quality assessment therefore requires a multi-technique approach.
HPLC: Quantifying Purity via Derivatization
Acyl chlorides are too reactive for direct analysis on standard reversed-phase HPLC columns, as the aqueous mobile phase and silica-based column material can cause on-column hydrolysis.[5][11] The solution is a simple and quantitative derivatization reaction.
Principle: The acyl chloride is reacted with a simple alcohol, such as methanol, in the presence of a non-nucleophilic base (e.g., pyridine) to form the corresponding stable methyl ester. This derivative is far less reactive and can be easily analyzed by standard RP-HPLC methods.
Protocol: Derivatization for HPLC Analysis
-
Sample Prep: Accurately weigh ~10 mg of the this compound reaction mixture into a vial.
-
Derivatization: Add 1 mL of anhydrous dichloromethane, 100 µL of anhydrous methanol, and 50 µL of pyridine.
-
Reaction: Cap the vial and allow it to stand at room temperature for 30 minutes. The reaction is typically instantaneous.
-
Analysis: Dilute the resulting solution with the mobile phase and inject it into the HPLC system.
-
Quantification: The purity can be determined by the area percentage of the methyl ester peak relative to other impurity peaks.
Spectroscopic Confirmation: A Qualitative Check
Spectroscopic methods provide rapid, qualitative confirmation of the functional group transformation.
-
FTIR (Fourier-Transform Infrared Spectroscopy): This is an excellent tool to quickly verify the conversion of the carboxylic acid to the acyl chloride.
-
Look for: The disappearance of the broad O-H stretch (2500-3300 cm⁻¹) of the carboxylic acid.
-
Confirm: The appearance of a strong C=O stretch at a high wavenumber, typically around 1800 cm⁻¹ , which is characteristic of an acyl chloride.
-
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR provide detailed structural confirmation and can detect impurities with high sensitivity. The chemical shifts of protons and carbons near the carbonyl group are particularly diagnostic.
Decision Tree for Analytical Method Selection
Caption: A decision guide for selecting the appropriate analytical technique.
Summary Comparison of Analytical Techniques
| Parameter | Combustion Analysis | HPLC (post-derivatization) | FTIR / NMR |
| Primary Measurement | Mass % of elements (C, H, N, S, Cl) | Purity, quantification of impurities | Molecular structure, functional groups |
| Nature of Data | Quantitative | Quantitative | Qualitative / Quantitative (qNMR) |
| Key Strength | Directly verifies empirical formula | Excellent for separating and quantifying closely related impurities | Provides unambiguous structural information |
| Key Limitation | Does not identify the structure of impurities | Indirect method requiring derivatization | Lower throughput, may not detect non-protonated or inorganic impurities |
| Standardization | Requires stable CRMs (e.g., 4-chlorobenzoic acid) | Requires a purified standard of the derivative | Requires chemical shift standards (e.g., TMS) |
Conclusion
The rigorous characterization of reactive intermediates like this compound is foundational to robust chemical and pharmaceutical development. While combustion analysis stands as the gold standard for verifying elemental composition, its true power is only realized through meticulous protocol execution and proper calibration with Certified Reference Materials. This guide has demonstrated that a comprehensive understanding of a compound's quality profile is not achieved by a single technique but by the intelligent integration of complementary methods. By combining the quantitative power of combustion analysis, the impurity-profiling strength of HPLC, and the structural verification of spectroscopy, researchers can proceed with the highest confidence in the integrity of their materials.
References
- The Determination of Chlorine and Ionic Chloride in Organic Compounds. (DTIC)
- Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. (PubMed)
- The chemistry of chlorine in combustion systems and the gas-phase formation of chlorinated and oxygen
- Determination of the fluorine, chlorine, bromine and sulphur contents after combustion disclosure.
- Chlorinated organic compounds evolved during the combustion of blends of refuse-derived fuels and coals. (AKJournals)
- FATE OF CHLORINE COMPOUND IN COMBUSTION OF ALTERNATIVE FUELS. (Technical University of Ostrava)
- Standard Test Method for Determining Organic Chloride in Aromatic Hydrocarbons and Related Chemicals by Microcoulometry according to ASTM D5808. (Analytik Jena)
- Ch20: Spectroscopic Analysis : Acyl Chlorides. (University of Calgary)
- What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?
- Certified Reference M
- Certified Reference M
- Organic CRM - Certified Reference Materials.
- What should i reconsider in my experiment for acyl chloride to be formed?
- Analyzing acid chlorides? (ECHEMI)
- an introduction to acyl chlorides (acid chlorides). (Chemguide)
Sources
- 1. The chemistry of chlorine in combustion systems and the gas-phase formation of chlorinated and oxygenated pollutants [dspace.mit.edu]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. www2.irsm.cas.cz [www2.irsm.cas.cz]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Standard Test Method for Determining Organic Chloride in Aromatic Hydrocarbons and Related Chemicals by Microcoulometry according to ASTM D5808 - Analytik Jena [analytik-jena.com]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. Atom Scientific Ltd | Category | Organic CRM [atomscientific.com]
- 11. echemi.com [echemi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-(4-Propylphenyl)butanoyl Chloride
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, field-tested protocol for the proper disposal of 4-(4-Propylphenyl)butanoyl chloride, a reactive acyl chloride. The procedures outlined here are designed to neutralize the chemical's inherent hazards through a controlled process, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations.
The core principle behind this protocol is the controlled quenching and subsequent neutralization of the acyl chloride. Acyl chlorides are highly reactive, particularly with nucleophiles like water, alcohols, and amines.[1][2] Their uncontrolled reaction with water is vigorous and exothermic, liberating corrosive and toxic hydrogen chloride (HCl) gas.[3][4] Therefore, simply discarding this chemical into a general hazardous waste stream is unacceptable, as it could lead to violent reactions within the container.[5] This guide provides the necessary steps to convert it into a less reactive, neutralized state safe for final disposal.
Hazard Profile and Risk Assessment
Primary Hazards:
-
Water Reactivity: Reacts violently with water, producing significant heat and corrosive HCl gas. This reaction is the primary safety concern during disposal.[1]
-
Corrosivity: As with most acyl chlorides, it is a corrosive material that can cause severe skin burns and eye damage upon contact.[7] Ingestion can cause severe damage to the digestive tract.[1]
-
Inhalation Hazard: The liberated HCl gas is a respiratory irritant and can cause severe damage to the respiratory system. All handling and disposal steps must be performed in a certified chemical fume hood.[6][8]
| Disposal Profile: this compound | |
| Primary Hazards | Corrosive, Water-Reactive, Lachrymator |
| Incompatible Materials | Water (uncontrolled), Alcohols, Amines, Strong Bases, Oxidizing Agents[1] |
| Required Personal Protective Equipment (PPE) | Chemical Splash Goggles, Face Shield, Chemical-Resistant Gloves (e.g., Nitrile or Neoprene), Flame-Resistant Lab Coat |
| Required Engineering Controls | Certified Chemical Fume Hood, Emergency Safety Shower & Eyewash Station[6] |
| Anticipated Waste Products | 4-(4-propylphenyl)butanoic acid, Hydrochloric Acid (HCl), and subsequently, their corresponding sodium salts after neutralization. |
| EPA Hazardous Waste Codes (Post-Treatment) | The final aqueous waste stream is typically classified as D002 (Corrosive) if the pH is not properly neutralized.[9][10][11] |
Pre-Disposal: Preparation and Setup
Proper preparation is critical to ensure the disposal process is executed safely and efficiently.
Materials Checklist:
-
A three-necked round-bottom flask or a large beaker (at least 10x the volume of the waste to be quenched).
-
A magnetic stirrer and stir bar.
-
An ice bath.
-
A dropping funnel or pipette for controlled addition.
-
Quenching Solution: A non-reactive solvent such as Toluene or Tetrahydrofuran (THF).
-
Neutralizing Agent: A saturated solution of sodium bicarbonate (NaHCO₃) or a 1-2 M solution of sodium hydroxide (NaOH).
-
pH indicator strips or a calibrated pH meter.
-
A designated, properly labeled hazardous waste container for the final neutralized aqueous solution.
Workspace Setup:
-
Work exclusively within a chemical fume hood. Ensure the sash is at the appropriate height.
-
Place the quenching flask/beaker in the ice bath on top of the magnetic stirrer.
-
Ensure all required materials, including quenching and neutralizing solutions, are within arm's reach inside the hood.
-
Have spill control materials (e.g., sodium bicarbonate powder for acid spills) readily available.
Step-by-Step Disposal and Neutralization Protocol
This protocol involves a two-stage process: first, a controlled reaction (quenching) to hydrolyze the acyl chloride, followed by neutralization of the resulting acidic solution.
Sources
- 1. fishersci.com [fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. kgroup.du.edu [kgroup.du.edu]
- 4. epfl.ch [epfl.ch]
- 5. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 9. republicservices.com [republicservices.com]
- 10. epa.gov [epa.gov]
- 11. m.youtube.com [m.youtube.com]
Personal protective equipment for handling 4-(4-Propylphenyl)butanoyl chloride
Executive Summary: Immediate Action Card
For the Lab Bench: Print this section and tape it to your fume hood sash before beginning work.
| Parameter | Directive |
| Hazard Class | Corrosive (Skin/Eyes) , Moisture Sensitive (Releases HCl gas), Lachrymator . |
| Primary Engineering Control | Fume Hood REQUIRED. Do not open on an open bench. |
| Glove Protocol | Double Nitrile (min 5 mil outer) for standard handling. Silver Shield/Laminate for spill cleanup. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to corrosive vapors. |
| Respiratory | Work in hood. If outside hood (emergency only): Full-face respirator with Acid Gas (Yellow/E) cartridges . |
| In Case of Skin Contact | Immediate Wipe & Flush. Wipe off excess liquid with dry pad before water flush to prevent heat generation, then flush for 15 mins. |
Hazard Analysis & Mechanistic Reasoning
To select the correct PPE, we must understand why this molecule poses a threat. We are not just dealing with a generic acid, but a lipophilic acid chloride.
The Hydrolysis Threat
Like all acid chlorides, 4-(4-Propylphenyl)butanoyl chloride reacts violently with nucleophiles (including water in mucous membranes).
-
Mechanism: The electrophilic carbonyl carbon is attacked by water.
-
By-products: This releases Hydrogen Chloride (HCl) gas and the corresponding carboxylic acid.
-
Physiological Impact: The HCl gas instantly reacts with moisture in the eyes and lungs to form hydrochloric acid, causing immediate chemical burns and pulmonary edema.
The Lipophilic Factor (Crucial for Glove Selection)
Unlike small acid chlorides (e.g., Acetyl Chloride), this molecule contains a propylphenyl group and a butyl chain.
-
Implication: This significant non-polar region increases the molecule's lipophilicity (LogP > 3).
-
PPE Failure Mode: Standard thin nitrile gloves are susceptible to permeation by lipophilic organic compounds. While nitrile resists the acid component, the organic tail facilitates diffusion through the glove matrix. Standard single-gloving is a critical failure point.
Figure 1: Mechanism of hazard generation. Note that the lipophilic tail drives glove permeation, while hydrolysis drives respiratory toxicity.
PPE Technical Specifications
Glove Selection Matrix
Based on the lipophilic nature of the compound, we utilize a "Breakthrough-Based" selection process.
| Scenario | Recommended Material | Min. Thickness | Est. Breakthrough | Justification |
| Standard Handling | Double Nitrile | 5 mil (outer) / 4 mil (inner) | ~15-30 mins | The inner glove provides a second barrier if the lipophilic tail permeates the outer layer. |
| Prolonged Contact / Synthesis | Silver Shield / Laminate | 2.7 mil | >480 mins | Laminates are impermeable to most organic chlorides but offer poor dexterity. Wear nitrile over laminate for grip. |
| Spill Cleanup | Viton or Butyl | 15+ mil | >240 mins | Thick polymer matrix required to resist bulk liquid saturation. |
Respiratory Protection[1][2]
-
Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (Spill/Emergency): Full-face air-purifying respirator (APR).
-
Cartridge: Organic Vapor/Acid Gas (OV/AG) combination (often Yellow or Olive band).
-
Note: A half-mask is insufficient because it leaves the eyes exposed to HCl vapors, which are lachrymators.
-
Body & Eye Defense
-
Eyes: Unvented Chemical Splash Goggles . Visors/Safety glasses allow gas entry.
-
Body: Lab coat (100% Cotton or Nomex). Avoid synthetic blends (polyester/nylon) which can melt into the skin if the acid chloride reacts exothermically with clothing or solvents ignite.
Operational Protocol: Safe Handling Workflow
This protocol is designed to isolate the user from the hydrolysis reaction.
Figure 2: Operational workflow emphasizing the preparation of a quench bath before handling the reagent.
Step-by-Step Methodology
-
Preparation (The "Dry" Rule):
-
Ensure all glassware is flame-dried or oven-dried. Moisture inside the flask will cause an immediate eruption of HCl gas.
-
Pre-position a Quench Bath: Prepare a beaker of 10% Sodium Bicarbonate or Methanol in the hood before opening the reagent bottle. This is your emergency dump station.
-
-
Transfer:
-
Liquids: Use a glass syringe with a long needle. Avoid pouring. Pouring increases surface area for humidity to react with the liquid stream.
-
Solids (if frozen/solidified): Do not chip with a metal spatula (spark risk). Allow to warm slowly in the hood or use a warm water bath (keep water away from the cap).
-
-
Reaction Monitoring:
Decontamination & Disposal[5][6][7][8]
Never dispose of active acid chlorides in the solvent waste drum. They can react with other waste streams (e.g., acetone, alcohols) to pressurize the drum.
Validated Quenching Protocol
-
Cool: Place the waste container in an ice bath.
-
Dilute: Add a non-reactive solvent (e.g., Dichloromethane) if the material is neat.
-
Quench:
-
Option A (Esterification): Slowly add Methanol or Ethanol . This converts the acid chloride to an ester and HCl.
-
Option B (Hydrolysis): Slowly add Saturated Sodium Bicarbonate . Expect vigorous bubbling (CO2 release).
-
-
Verify: Check pH. Once pH is neutral (pH 6-8), the aqueous layer can be disposed of as aqueous waste, and the organic layer as organic solvent waste.
Emergency Response
| Incident | Protocol |
| Skin Contact | 1. Blot: Gently blot excess liquid with a dry Kimwipe (do not rub).2. Flush: Immediately rinse with water for 15 minutes.3.[3] Medical: Seek evaluation for delayed chemical burns. |
| Eye Contact | 1. Flush: Use eyewash station for 15 minutes. Hold eyelids open.2. Medical: Emergency Room mandatory. Corrosive damage to corneas is rapid. |
| Inhalation | 1. Move to fresh air immediately.2. If breathing is difficult, oxygen may be required (medical professionals only).3. Monitor for pulmonary edema (fluid in lungs) for 24 hours. |
References
-
National Institute of Standards and Technology (NIST). Butanoyl chloride (Analogous Structure Data). NIST Chemistry WebBook, SRD 69. [Link]
-
University of California, Merced. Standard Operating Procedure: Acid Chlorides. EH&S Safety Guides. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
